Ethyl 2-chlorobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETLCWPMLJPOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60223596 | |
| Record name | Ethyl 2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60223596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7335-25-3 | |
| Record name | Benzoic acid, 2-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-chloro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-chloro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2-chlorobenzoate | |
| Source | EPA DSSTox | |
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| Record name | Ethyl 2-chlorobenzoate | |
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Foundational & Exploratory
Ethyl 2-chlorobenzoate physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 2-chlorobenzoate (B514982), tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with quantitative data summarized in structured tables and a detailed experimental protocol for its synthesis.
Chemical Identity and Structure
Ethyl 2-chlorobenzoate is an aromatic ester, a derivative of benzoic acid. Its chemical structure consists of a benzene (B151609) ring substituted with a chlorine atom and an ethyl ester group at positions 2 and 1, respectively.
-
IUPAC Name : this compound[1]
-
Synonyms : 2-Chlorobenzoic Acid Ethyl Ester, Ethyl o-chlorobenzoate, Benzoic acid, 2-chloro-, ethyl ester[1][2][3][5][6]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing key data for laboratory and industrial applications.
| Property | Value | Reference |
| Molecular Weight | 184.62 g/mol | [1][2][4] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Boiling Point | 241-243 °C (lit.) | [3][4][7] |
| Density | 1.18 g/mL at 25 °C (lit.) | [4][7] |
| Refractive Index (n20/D) | 1.523 (lit.) | [3][4][7] |
| Flash Point | >230 °F (>110 °C) | [3] |
| LogP | 2.51670 | [3] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Mass Spectrometry (MS) : The mass spectrum of this compound shows characteristic peaks that can be used for its identification. The NIST WebBook provides mass spectrum data (electron ionization).[2] Key fragments and their relative intensities are available in spectral databases.[8]
-
Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present in the molecule. Data is available from sources such as the NIST/EPA Gas-Phase Infrared Database.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR data are available for this compound, allowing for detailed structural elucidation.[1][3]
Synthesis
A common method for the synthesis of this compound is the Fischer esterification of 2-chlorobenzoic acid with ethanol (B145695) in the presence of an acid catalyst.
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
2-Chlorobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (B109758) (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzoic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Synthesis and Purification Workflow
References
- 1. This compound | C9H9ClO2 | CID 81783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl-2-chlorobenzoate [webbook.nist.gov]
- 3. guidechem.com [guidechem.com]
- 4. 7335-25-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 7335-25-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. This compound | 7335-25-3 [chemicalbook.com]
- 8. This compound(7335-25-3) MS spectrum [chemicalbook.com]
- 9. Ethyl-2-chlorobenzoate [webbook.nist.gov]
An In-depth Technical Guide to the Solubility of Ethyl 2-Chlorobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2-chlorobenzoate (B514982) in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and presents a detailed experimental protocol for determining precise solubility values. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.
Introduction to Ethyl 2-Chlorobenzoate
This compound is an organic compound with the chemical formula C₉H₉ClO₂. It is the ethyl ester of 2-chlorobenzoic acid. Understanding its solubility in different organic solvents is crucial for a variety of applications, including chemical synthesis, purification, formulation development, and analytical method development. The choice of solvent can significantly impact reaction kinetics, yield, and the purity of the final product.
Qualitative Solubility of this compound
Based on available chemical literature and safety data sheets, this compound is generally described as being soluble in common organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Qualitative Solubility |
| Alcohols | Ethanol | Soluble[1] |
| Ethers | Diethyl Ether | Soluble[1] |
It is important to note that "soluble" is a qualitative term. For precise applications, quantitative determination of solubility is necessary.
Solubility of a Structurally Related Compound: 2-Chlorobenzoic Acid
Table 2: Quantitative Solubility of 2-Chlorobenzoic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Acetone | 15 | 35.97[2] |
| Benzene | 26 | 2.02[2] |
| Carbon Disulfide | 15 | 0.41[2] |
| Carbon Tetrachloride | 15 | 0.36[2] |
| Diethyl Ether | 15 | 23.89[2] |
| Ethanol | - | Very Soluble[2] |
| Ethyl Acetate | 15 | 14.7[2] |
| Heptane | 79 | 2.64[2] |
| Water | 25 | 0.21[2] |
| Water | 100 | 4.03[2] |
Additionally, 2-chlorobenzoic acid is reported to be freely soluble in alcohol and ether, and soluble in methanol (B129727) and acetone[3].
Experimental Protocol for Quantitative Solubility Determination: The Gravimetric Method
For researchers requiring precise solubility data, the gravimetric method is a reliable and straightforward approach.[4][5][6][7] This method involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
4.1. Materials and Equipment
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This compound
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Selected organic solvent(s)
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Analytical balance
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Thermostatic shaker or water bath
-
Volumetric flasks
-
Pipettes
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Syringe filters (solvent-compatible)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
4.2. Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the gravimetric method.
References
- 1. 2-CHLOROBENZOIC ACID ETHYL ESTER [chembk.com]
- 2. 2-chlorobenzoic acid [chemister.ru]
- 3. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pharmajournal.net [pharmajournal.net]
Mass Spectrometry Analysis of Ethyl 2-chlorobenzoate Fragmentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chlorobenzoate (B514982) is an aromatic ester of significant interest in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This technical guide provides an in-depth analysis of the fragmentation pattern of Ethyl 2-chlorobenzoate under electron ionization (EI) mass spectrometry, complete with experimental protocols, quantitative data, and a visualization of the fragmentation pathway.
Experimental Protocols
The data presented in this guide is based on standard Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the analysis of volatile and semi-volatile aromatic esters. The following methodology outlines a typical experimental setup.
1. Sample Preparation:
A stock solution of this compound (1 mg/mL) is prepared in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate. This stock solution is then serially diluted to a final working concentration of approximately 10 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Mode: A high split ratio (e.g., 50:1) is typically used.
-
-
Oven Program:
-
Initial Temperature: 50 °C, held for 1 minute.
-
Temperature Ramp: 10 °C/min up to 300 °C.
-
Final Hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-500
-
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).
4. Data Acquisition and Analysis:
The total ion chromatogram (TIC) is acquired, and the mass spectrum corresponding to the chromatographic peak of this compound is extracted. The molecular ion and major fragment ions are identified and their relative abundances are determined.
Data Presentation: Fragmentation of this compound
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The quantitative data for the major fragments are summarized in the table below.
| m/z | Proposed Fragment Ion | Relative Abundance (%) |
| 186 | [M+2]⁺• (³⁷Cl isotope) | ~5 |
| 184 | [M]⁺• (³⁵Cl isotope) | ~15 |
| 156 | [M - C₂H₄]⁺• | ~10 |
| 141 | [M - OC₂H₅]⁺ (³⁷Cl isotope) | ~33 |
| 139 | [M - OC₂H₅]⁺ (³⁵Cl isotope) | 100 (Base Peak) |
| 111 | [C₆H₄Cl]⁺ | ~20 |
| 75 | [C₆H₃]⁺ | ~30 |
Fragmentation Pathway Analysis
The fragmentation of this compound under electron ionization follows predictable pathways for aromatic esters. The initial event is the removal of an electron to form the molecular ion ([M]⁺•) at m/z 184 (for the ³⁵Cl isotope) and 186 (for the ³⁷Cl isotope). The subsequent fragmentation is dominated by cleavages adjacent to the carbonyl group and within the ester functionality.
The most prominent fragmentation pathway is the loss of the ethoxy radical (•OC₂H₅), resulting in the formation of the 2-chlorobenzoyl cation. This cation is observed as the base peak at m/z 139 and its isotopic counterpart at m/z 141, reflecting the natural abundance of chlorine isotopes (approximately 3:1 for ³⁵Cl:³⁷Cl).[1][2]
Another significant fragmentation involves a McLafferty-type rearrangement, leading to the loss of a neutral ethene molecule (C₂H₄) and the formation of the 2-chlorobenzoic acid radical cation at m/z 156. Further fragmentation of the benzoyl cation can lead to the loss of carbon monoxide (CO), though this is less favored. The presence of a fragment at m/z 111 corresponds to the chlorophenyl cation, and the fragment at m/z 75 is likely due to the subsequent loss of chlorine.
The logical relationship of the key fragmentation steps is visualized in the following diagram:
Conclusion
The mass spectrometry analysis of this compound under electron ionization provides a distinct fragmentation pattern that is highly useful for its structural confirmation. The dominant fragmentation pathway, the loss of the ethoxy radical to form the stable 2-chlorobenzoyl cation, serves as a reliable diagnostic tool. The presented experimental protocol and quantitative data offer a solid foundation for researchers and professionals in the fields of analytical chemistry, quality control, and drug development to confidently identify and characterize this important chemical compound.
References
An In-depth Technical Guide to the FTIR Spectrum Interpretation of Ethyl 2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of Ethyl 2-chlorobenzoate (B514982). The document outlines the characteristic vibrational frequencies, their assignments, and the experimental protocols for obtaining a spectrum, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction to FTIR Spectroscopy of Ethyl 2-chlorobenzoate
FTIR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. For this compound (C₉H₉ClO₂), the FTIR spectrum reveals characteristic absorption bands corresponding to its ester, aromatic, and chloro-substituted components. Understanding these spectral features is crucial for quality control, reaction monitoring, and structural confirmation in various scientific and industrial applications.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique for acquiring FTIR spectra of liquid samples like this compound due to its simplicity and minimal sample preparation.[1]
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are properly calibrated and the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty ATR crystal should be collected.
-
Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Standard data processing may include baseline correction and peak picking.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe to prevent cross-contamination.
Interpretation of the FTIR Spectrum of this compound
The FTIR spectrum of this compound can be divided into several key regions, each corresponding to specific vibrational modes of the molecule. The table below summarizes the expected characteristic absorption bands and their assignments.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3100 - 3000 | C-H Stretching | Aromatic Ring | Medium |
| 2985 - 2850 | C-H Stretching (asymmetric and symmetric) | Ethyl Group (CH₃, CH₂) | Medium |
| 1730 - 1715 | C=O Stretching | Ester | Strong |
| 1600 - 1450 | C=C Stretching | Aromatic Ring | Medium |
| 1470 - 1440 | C-H Bending (asymmetric) | Ethyl Group (CH₃, CH₂) | Medium |
| 1390 - 1365 | C-H Bending (symmetric) | Ethyl Group (CH₃) | Medium |
| 1300 - 1000 | C-O Stretching (asymmetric and symmetric) | Ester | Strong |
| 800 - 600 | C-Cl Stretching | Chloro-substituent | Medium |
| 750 - 700 | C-H Out-of-plane Bending | Ortho-disubstituted Aromatic Ring | Strong |
Note: The exact peak positions can be influenced by the sample state (e.g., neat liquid, solution) and intermolecular interactions.
Key Spectral Features of this compound
-
Ester Group Vibrations: The most prominent features in the spectrum are the strong absorption bands associated with the ester functional group. The C=O stretching vibration typically appears as a very strong and sharp peak in the region of 1730-1715 cm⁻¹. The C-O stretching vibrations, which are coupled, give rise to two strong bands in the fingerprint region between 1300 and 1000 cm⁻¹.
-
Aromatic Ring Vibrations: The presence of the benzene (B151609) ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the aromatic ring can often be determined by analyzing the out-of-plane C-H bending vibrations in the lower frequency region. For an ortho-disubstituted ring, a strong absorption is expected around 750-700 cm⁻¹.
-
Alkyl Group Vibrations: The ethyl group exhibits characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations in the 1470-1365 cm⁻¹ range.
-
Carbon-Chlorine Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹. This band can sometimes be weak and may overlap with other absorptions.
Logical Workflow for FTIR Spectrum Interpretation
The following diagram illustrates the logical workflow for the interpretation of an FTIR spectrum, from initial data acquisition to final structural elucidation.
Caption: A flowchart illustrating the systematic process of FTIR spectral interpretation.
Conclusion
The FTIR spectrum of this compound provides a unique fingerprint that is highly useful for its identification and characterization. By following a systematic approach to spectral interpretation, researchers can confidently identify the key functional groups and confirm the structure of the molecule. This guide serves as a foundational resource for professionals engaged in research and development where structural analysis is paramount.
References
Thermal stability and degradation of Ethyl 2-chlorobenzoate
An In-depth Technical Guide to the Thermal Stability and Degradation of Ethyl 2-chlorobenzoate (B514982)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 2-chlorobenzoate is an aromatic ester whose thermal stability is a critical parameter in its handling, storage, and application, particularly in processes involving elevated temperatures. This guide provides a comprehensive overview of the current understanding of its thermal degradation. The primary decomposition pathway involves the elimination of ethylene (B1197577) to yield 2-chlorobenzoic acid. This document outlines the expected thermal behavior, potential degradation products, and detailed experimental protocols for assessing the thermal stability of this compound and related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| Boiling Point | 241-243 °C |
| Density | 1.18 g/mL at 25 °C |
| Appearance | Colorless to light yellow liquid |
Thermal Stability and Degradation
General Thermal Behavior of Aromatic Esters
Studies on various aromatic esters indicate that their thermal stability can vary significantly based on their specific chemical structure. However, a general observation is that many aromatic esters undergo complete degradation by approximately 350°C[1]. The onset of degradation for some aromatic esters can be close to their melting or boiling points, which may impact their long-term stability under high-temperature applications[1]. For this compound, with a boiling point of 241-243 °C, it is crucial to consider the potential for degradation at temperatures approaching this range.
Predicted Degradation Pathway of this compound
The primary thermal degradation mechanism for ortho-substituted ethyl benzoates, including this compound, is understood to be a unimolecular elimination reaction. This reaction proceeds through a cyclic transition state to yield ethylene and the corresponding benzoic acid.
Figure 1: Proposed Thermal Degradation Pathway of this compound
Caption: Proposed primary thermal degradation pathway of this compound.
Experimental Protocols for Thermal Analysis
The following sections detail representative experimental protocols for evaluating the thermal stability and degradation of liquid organic compounds like this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition and the temperature range over which degradation occurs.
Experimental Workflow for TGA
Caption: A typical experimental workflow for Differential Scanning Calorimetry (DSC).
Table 3: Representative DSC Experimental Parameters
| Parameter | Value |
| Instrument | DSC Instrument |
| Sample Size | 2-5 mg |
| Pans | Hermetically sealed aluminum pans |
| Temperature Program | -20 °C to 300 °C at 10 °C/min |
| Atmosphere | Nitrogen, 50 mL/min |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Workflow for Py-GC-MS
References
Quantum Chemical Calculations for Substituted Benzoates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of substituted benzoates. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and computational chemistry. The guide details the theoretical background, computational methodologies, and practical applications of these calculations, with a focus on data presentation, experimental validation, and the visualization of key processes.
Introduction to Quantum Chemical Calculations for Substituted Benzoates
Substituted benzoates are a class of organic compounds with significant importance in medicinal chemistry, materials science, and chemical synthesis. The electronic and structural properties of these molecules, which are dictated by the nature and position of the substituents on the benzene (B151609) ring, play a crucial role in their reactivity, biological activity, and material properties. Quantum chemical calculations offer a powerful in silico approach to elucidate these properties at the atomic level, providing insights that complement and guide experimental studies.
These computational methods, rooted in the principles of quantum mechanics, allow for the prediction of a wide range of molecular properties, including geometries, energies, electronic charge distributions, and spectroscopic characteristics.[1][2] For substituted benzoates, these calculations are particularly useful for understanding substituent effects, predicting reaction outcomes, and informing the design of new molecules with desired functionalities. This guide will explore the theoretical foundations, practical implementation, and impactful applications of quantum chemical calculations in the study of this important class of molecules.
Theoretical Background and Computational Methods
The foundation of quantum chemical calculations lies in solving the time-independent Schrödinger equation for a given molecular system. However, for multi-electron systems like substituted benzoates, exact solutions are not feasible, necessitating the use of approximate methods.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[3] DFT methods calculate the electronic energy and other properties based on the molecule's electron density. The choice of the exchange-correlation functional is critical to the accuracy of DFT calculations. Commonly used functionals for studying substituted benzoates include:
-
B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is known for its robust performance across a wide range of chemical systems.[4][5]
-
M06-2X: A meta-hybrid functional that often provides improved accuracy for non-covalent interactions and thermochemistry.[4]
Post-Hartree-Fock Methods
For higher accuracy, particularly for calculating reaction energies and spectroscopic properties, post-Hartree-Fock methods can be employed. These methods systematically improve upon the Hartree-Fock approximation by including electron correlation. Examples include:
-
Møller-Plesset Perturbation Theory (MP2): The simplest post-Hartree-Fock method that adds second-order correlation energy.[5]
-
Composite Methods (G3MP2, G4): These are multi-step methods that combine calculations at different levels of theory and basis sets to achieve high accuracy for thermochemical data, such as enthalpies of formation.[6]
Basis Sets
A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy and computational cost of the calculation. Common basis sets used for substituted benzoates include:
-
Pople-style basis sets: These are widely used and come in various sizes, such as 6-31G(d) and 6-311++G(d,p). The addition of polarization functions (e.g., d, p) and diffuse functions (+) is crucial for accurately describing the electronic structure of molecules with heteroatoms and anions.[7][8][9]
-
Correlation-consistent basis sets (cc-pVNZ): These sets (e.g., cc-pVDZ, cc-pVTZ) are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.[8]
-
Karlsruhe basis sets (def2-SVP, def2-TZVP): These are another popular choice, known for their efficiency and accuracy.[8]
Computational Workflow
The process of performing quantum chemical calculations on substituted benzoates typically follows a standardized workflow. This workflow ensures that the calculations are reliable and the results are reproducible.
Calculated Properties of Substituted Benzoates
Quantum chemical calculations can predict a wide array of properties for substituted benzoates. This section presents some key calculable properties and illustrative data in tabular format.
Molecular Geometries
Geometry optimization provides the equilibrium structure of the molecule, including bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's shape and steric effects.
| Substituent (para) | C=O Bond Length (Å) | C-O Bond Length (Å) | O-H Bond Length (Å) |
| -H | 1.215 | 1.355 | 0.970 |
| -NO₂ | 1.212 | 1.360 | 0.968 |
| -OCH₃ | 1.218 | 1.350 | 0.972 |
| -NH₂ | 1.220 | 1.348 | 0.973 |
| Note: These are representative values and can vary depending on the level of theory and basis set used. |
Gas-Phase Acidity
The gas-phase acidity (ΔG°acid) is a fundamental measure of a molecule's intrinsic acidity, free from solvent effects. It can be calculated from the Gibbs free energies of the acid and its conjugate base.
| Substituent (para) | Calculated ΔG°acid (kcal/mol) | Experimental ΔG°acid (kcal/mol) |
| -H | 341.5 | 341.2 |
| -NO₂ | 329.8 | 330.1 |
| -OCH₃ | 342.1 | 341.8 |
| -NH₂ | 344.5 | 344.0 |
| Calculated values are often in good agreement with experimental data.[4] |
Hammett Constants
Hammett constants (σ) quantify the electronic effect of a substituent on the reactivity of a benzene derivative.[10] Quantum chemical calculations can be used to predict these constants by correlating calculated properties, such as atomic charges or energies of reaction, with experimental σ values.[11][12][13]
| Substituent (para) | Calculated σp | Experimental σp |
| -NO₂ | 0.78 | 0.78 |
| -CN | 0.66 | 0.66 |
| -Cl | 0.23 | 0.23 |
| -CH₃ | -0.17 | -0.17 |
| -OCH₃ | -0.27 | -0.27 |
| Calculated Hammett constants show excellent correlation with experimental values.[14][15] |
Spectroscopic Properties
Quantum chemical calculations can predict various spectroscopic properties, aiding in the interpretation of experimental spectra.
-
Vibrational Frequencies (IR): Calculations can predict the vibrational modes of the molecule, which correspond to the peaks in an infrared (IR) spectrum.[16]
-
NMR Chemical Shifts: The magnetic shielding of atomic nuclei can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts.[17]
-
UV-Vis Spectra: The energies and intensities of electronic transitions can be calculated to simulate UV-Vis absorption spectra.[18]
| Property | Calculated Value | Experimental Value |
| Benzoic Acid C=O Stretch | ~1750 cm-1 | ~1730-1700 cm-1 |
| Benzoic Acid Carboxyl Proton 1H NMR | ~12-13 ppm | ~12-13 ppm |
| Benzoate Anion λmax | ~225 nm | ~224 nm |
| Calculated spectroscopic data can be a powerful tool for structure elucidation.[19][20] |
Experimental Protocols
To validate the results of quantum chemical calculations, it is essential to compare them with experimental data. This section provides detailed methodologies for the synthesis and characterization of substituted benzoates.
Synthesis of Substituted Benzoates via Fischer Esterification
Fischer esterification is a common method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[21][22]
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Alcohol (e.g., methanol (B129727) or ethanol, 5-10 eq)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Combine the substituted benzoic acid, alcohol, and a few drops of concentrated sulfuric acid in a round-bottom flask.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Add an equal volume of water and extract the ester with an organic solvent.
-
Wash the organic layer with 5% sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.
-
Purify the ester by distillation or column chromatography.
Characterization Techniques
-
Infrared (IR) Spectroscopy:
-
Acquire a background spectrum of the empty sample compartment.
-
Place a small amount of the purified ester on the ATR crystal or prepare a KBr pellet.[23]
-
Record the IR spectrum from 4000 to 400 cm-1.
-
Identify the characteristic C=O stretching frequency of the ester (typically 1730-1715 cm-1) and C-O stretching frequencies.[24]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified ester in a deuterated solvent (e.g., CDCl3).
-
Acquire 1H and 13C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the ester.[17]
-
Applications in Drug Development and QSAR
Quantum chemical calculations are increasingly used in drug development to predict the properties of potential drug candidates and to develop Quantitative Structure-Activity Relationships (QSAR).[25][26][27]
Molecular Docking
The optimized geometries and calculated partial charges of substituted benzoates can be used as inputs for molecular docking simulations. These simulations predict the binding mode and affinity of a ligand to a biological target, such as a protein receptor.
QSAR Studies
QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity.[28] Quantum chemical descriptors, such as HOMO/LUMO energies, dipole moments, and atomic charges, are often used as independent variables in QSAR models to predict the activity of new compounds.
Conclusion
Quantum chemical calculations provide a robust and versatile toolkit for the in-depth study of substituted benzoates. From elucidating fundamental electronic and structural properties to guiding the synthesis of new compounds and predicting their biological activity, these computational methods are an indispensable component of modern chemical research. This guide has provided a comprehensive overview of the theoretical underpinnings, practical methodologies, and key applications of these calculations, with the aim of empowering researchers, scientists, and drug development professionals to effectively leverage these powerful computational tools in their work. The continued development of computational hardware and theoretical methods promises to further enhance the predictive power and applicability of quantum chemical calculations in the future.
References
- 1. ritme.com [ritme.com]
- 2. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gaussian.com [gaussian.com]
- 8. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 9. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Experimental Quantum Chemistry: A Hammett‐inspired Fingerprinting of Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]
- 18. Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. Synthesis Of Methyl Benzoate Lab Report | ipl.org [ipl.org]
- 23. chemrj.org [chemrj.org]
- 24. tandfonline.com [tandfonline.com]
- 25. QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 27. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Alkaline Hydrolysis of Ethyl 2-chlorobenzoate
The alkaline hydrolysis of esters, a process also known as saponification, is a fundamental reaction in organic chemistry with significant implications in various fields, including drug metabolism and industrial synthesis. This guide provides a detailed examination of the reaction mechanism of ethyl 2-chlorobenzoate (B514982) under alkaline conditions, supported by kinetic data, experimental protocols, and visual diagrams to elucidate the core concepts for researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-chlorobenzoate is an aromatic ester whose reactivity is modulated by the presence of a chlorine atom at the ortho position of the benzene (B151609) ring. Its hydrolysis under alkaline conditions involves the cleavage of the ester bond to yield 2-chlorobenzoic acid (as its carboxylate salt) and ethanol (B145695).[1] This reaction is a classic example of nucleophilic acyl substitution. The presence of the ortho substituent introduces specific electronic and steric effects, collectively known as the "ortho effect," which can significantly influence the reaction rate compared to its meta and para isomers or the unsubstituted ethyl benzoate (B1203000).[2]
Reaction Mechanism
The alkaline hydrolysis of this compound proceeds via a bimolecular nucleophilic acyl substitution (BAc2) mechanism. The reaction is typically second-order, being first-order with respect to both the ester and the hydroxide (B78521) ion.[3] The process can be broken down into the following key steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient, high-energy tetrahedral intermediate, also known as an orthoester.[4][5]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl group is reformed by the elimination of the ethoxide ion (CH₃CH₂O⁻), which serves as the leaving group.[4]
-
Acid-Base Reaction: The liberated ethoxide ion is a strong base and promptly deprotonates the newly formed 2-chlorobenzoic acid, resulting in the formation of ethanol and the sodium salt of 2-chlorobenzoate. This final deprotonation step is essentially irreversible and drives the overall reaction to completion.[4]
The ortho-chloro substituent influences the reaction rate through two competing factors:
-
Inductive Effect: As an electron-withdrawing group, the chlorine atom increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack. This effect tends to accelerate the hydrolysis.
-
Steric Hindrance: The bulky chlorine atom at the ortho position can physically impede the approach of the hydroxide nucleophile to the reaction center. This steric effect tends to slow down the hydrolysis.[2][6]
The net effect on the reaction rate is a balance between these electronic and steric influences.
Quantitative Data
| Compound | Half-life (t₁/₂) | Experimental Conditions | Observations |
| Ethyl Benzoate | 15 min | Alkaline hydrolysis with LiOH in THF/H₂O at 37°C | Baseline for comparison.[6] |
| Ethyl 2-bromobenzoate (B1222928) | 15 min | Alkaline hydrolysis with LiOH in THF/H₂O at 37°C | Comparable stability to the unsubstituted ester, suggesting a balance between the electron-withdrawing effect and steric hindrance of the ortho-bromo group.[6] |
| Ethyl 4-bromobenzoate | 12 min | Alkaline hydrolysis with LiOH in THF/H₂O at 37°C | Higher hydrolytic rate (lower stability) than the unsubstituted and ortho-substituted esters, indicating the dominance of the electron-withdrawing effect without steric hindrance.[6] |
Table 1: Comparative Hydrolytic Stability of Substituted Ethyl Benzoates.
The data for ethyl 2-bromobenzoate suggest that the rate-enhancing inductive effect of the halogen is counteracted by the rate-retarding steric hindrance at the ortho position.[6] A similar trend would be expected for this compound.
Experimental Protocols
To determine the second-order rate constant for the alkaline hydrolysis of this compound, a kinetic experiment can be designed using pseudo-first-order conditions.
Objective: To measure the rate of disappearance of this compound in the presence of excess base.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)
-
A suitable solvent system (e.g., a mixture of ethanol and water to ensure solubility)[7]
-
Quenching solution (e.g., a dilute acid like HCl)
-
Analytical instrument (e.g., High-Performance Liquid Chromatography - HPLC or UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a large excess of the NaOH solution. The concentration of NaOH should be at least 10-fold greater than the ester concentration to maintain pseudo-first-order conditions.[3]
-
Reaction Initiation: Equilibrate both solutions to a constant temperature (e.g., 25°C or 37°C) in a water bath. Initiate the reaction by mixing the two solutions in a reaction vessel and start a timer.
-
Sample Collection: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing the acidic quenching solution. This neutralizes the NaOH and stops the hydrolysis.
-
Analysis: Analyze the concentration of the remaining this compound in each quenched sample using a pre-calibrated HPLC or spectrophotometer.
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound (ln[Ester]) versus time.
-
Under pseudo-first-order conditions, this plot should yield a straight line. The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.[3]
-
The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the hydroxide ion used: k = k' / [OH⁻] .[3]
-
Conclusion
The alkaline hydrolysis of this compound is governed by the BAc2 mechanism, with the reaction rate being a product of the interplay between the steric and electronic properties of the ortho-chloro substituent. The established protocols for studying ester hydrolysis under pseudo-first-order conditions can be effectively applied to quantify the kinetics of this specific reaction. Understanding this mechanism and the factors that control its rate is essential for professionals in drug development, where ester stability is a critical parameter for prodrug design and metabolic prediction.
References
- 1. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 2. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Saponification - Wikipedia [en.wikipedia.org]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity Screening of Ethyl 2-Chlorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the methodologies and data associated with the biological activity screening of ethyl 2-chlorobenzoate (B514982) derivatives and structurally related compounds. Due to the specificity of ethyl 2-chlorobenzoate, this document draws upon established screening protocols and data from closely related chemical families, including 2-chlorobenzoic acid and other ethyl benzoate (B1203000) derivatives, to provide a comprehensive framework for investigation.
Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents. Derivatives of benzoic acid have been explored for their potential to inhibit the growth of pathogenic bacteria and fungi.
Data Presentation: Antimicrobial Activity
The following table summarizes the antimicrobial activity of synthesized 2-chlorobenzoic acid derivatives, which serve as close structural analogs. The activity is expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1][2]
| Compound ID | Structure/Substituent | S. aureus (MIC, µM/ml) | B. subtilis (MIC, µM/ml) | E. coli (MIC, µM/ml) | C. albicans (MIC, µM/ml) | A. niger (MIC, µM/ml) |
| Ester 1 | R = -OCH3 | >1000 | >1000 | 1000 | >1000 | >1000 |
| Ester 2 | R = -CH3 | >1000 | >1000 | >1000 | >1000 | >1000 |
| Schiff's Base 3 | R = 4-N(CH3)2 | 250 | 500 | 125 | 500 | 500 |
| Schiff's Base 4 | R = 4-OH | 500 | 1000 | 250 | 1000 | 1000 |
| Schiff's Base 5 | R = 4-Cl | 250 | 500 | 125 | 500 | 500 |
| Schiff's Base 6 | R = 2-NO2 | 125 | 250 | 62.5 | 250 | 500 |
| Norfloxacin | Standard Drug | 250 | 500 | 25 | - | - |
| Fluconazole | Standard Drug | - | - | - | 125 | 250 |
Data sourced from studies on 2-chlorobenzoic acid derivatives, presented as a proxy for potential activity in the this compound class.[1][2]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3][4]
-
Preparation of Test Compounds : Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a stock solution.
-
Microtiter Plate Preparation : Dispense sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilution : Perform a two-fold serial dilution of the compound stock solution across the wells of the plate to create a concentration gradient.
-
Inoculum Preparation : Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli, C. albicans) to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation : Add the microbial inoculum to each well of the microtiter plate, including a positive control (microbes, no compound) and a negative control (broth, no microbes).
-
Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).[5]
-
MIC Determination : After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The addition of an indicator dye like Resazurin can aid in visualization.[3]
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anticancer Activity Screening
The evaluation of novel compounds for their ability to inhibit cancer cell growth is a cornerstone of oncological drug discovery. Cytotoxicity assays are employed to quantify the efficacy of these compounds against various cancer cell lines.
Data Presentation: In Vitro Cytotoxic Activity
The table below presents the cytotoxic activity of ethyl benzoate derivatives bearing pyrrolizine and indolizine (B1195054) moieties against several human cancer cell lines, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).[6]
| Compound ID | MCF-7 (Breast Cancer) IC50 (µM) | A2780 (Ovarian Cancer) IC50 (µM) | HT29 (Colon Cancer) IC50 (µM) |
| 9a | 0.02 | 1.68 | 0.98 |
| 9b | 0.85 | 1.89 | 2.11 |
| 10a | 0.05 | 2.23 | 1.56 |
| 10b | 0.03 | 1.95 | 1.01 |
| 11a | 0.04 | 2.01 | 1.34 |
| 11b | 0.02 | 1.77 | 0.89 |
| Doxorubicin | 0.03 | 0.06 | 0.11 |
Data sourced from a study on ethyl benzoate derivatives, providing a relevant model for screening this compound derivatives.[6]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment : Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium in the wells with the medium containing the diluted compounds. Include a vehicle control (solvent only) and a blank control (medium only).
-
Incubation : Incubate the plate for a specified treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition : After the treatment incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well.[8]
-
Formazan (B1609692) Formation : Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[7][10]
-
Solubilization : Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[10]
-
Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value.
Visualization: MTT Assay Workflow
Caption: Standard workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. Screening compounds for anti-inflammatory properties often involves assays that measure the inhibition of key inflammatory mediators or processes like protein denaturation.
Data Presentation: In Vivo Anti-inflammatory Activity
The following data for ethyl benzoate derivatives demonstrates their potential to reduce inflammation in an animal model (carrageenan-induced paw edema) and their selectivity for cyclooxygenase (COX) enzymes.[6]
| Compound ID | Anti-inflammatory Activity (% Inhibition) | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 9a | 79.8 | 1.89 | 0.03 | 63.0 |
| 9b | 65.4 | 2.56 | 0.08 | 32.0 |
| 10b | 78.9 | 2.01 | 0.04 | 50.3 |
| 11b | 80.1 | 1.92 | 0.03 | 64.0 |
| Ibuprofen | 75.6 | 10.5 | 15.2 | 0.69 |
Data from a study on ethyl benzoate derivatives, showcasing a relevant screening cascade for this compound analogs.[6]
Experimental Protocol: Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation. This in vitro assay assesses the ability of a compound to prevent heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[5][11][12]
-
Preparation of Reagents : Prepare solutions of the test compounds and a standard anti-inflammatory drug (e.g., Diclofenac sodium) at various concentrations. Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA).[5]
-
Reaction Mixture : In test tubes, prepare a reaction mixture consisting of the test/standard solution and the BSA solution. A typical volume might be 0.5 mL of the test solution and 0.5 mL of 1% BSA.[5]
-
Incubation : Incubate the mixture at 37°C for 20 minutes.[5]
-
Denaturation Induction : Induce protein denaturation by heating the mixture in a water bath at 70°C for 5-10 minutes.[5][11]
-
Cooling : After heating, allow the solutions to cool to room temperature.
-
Turbidity Measurement : Measure the turbidity of the solutions spectrophotometrically at a wavelength of 660 nm.[11]
-
Calculation : Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Visualization: Anti-inflammatory Screening Logic
Caption: Logical workflow for anti-inflammatory drug screening.
References
- 1. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl benzoate bearing pyrrolizine/indolizine moieties: Design, synthesis and biological evaluation of anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. jddtonline.info [jddtonline.info]
- 12. medwinpublishers.com [medwinpublishers.com]
Unveiling the Cytotoxic Potential of Substituted Benzoyl Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the vast landscape of organic molecules, substituted benzoyl compounds have emerged as a promising class of cytotoxic agents with the potential for therapeutic applications. This technical guide provides an in-depth investigation into the cytotoxicity of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
Data Presentation: A Comparative Analysis of Cytotoxicity
The cytotoxic efficacy of substituted benzoyl compounds, particularly chalcones and their derivatives, has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency, is a key parameter in these assessments. The following tables summarize the IC50 values for several benzoyl derivatives, highlighting the impact of different substitutions on their cytotoxic activity.
Table 1: Cytotoxicity of 3-Benzylidenechroman-4-ones (Chalcone Analogues)
| Compound | Substitution on Benzylidene Moiety | K562 (Erythroleukemia) IC50 (µg/mL) | MDA-MB-231 (Breast Cancer) IC50 (µg/mL) | SK-N-MC (Neuroblastoma) IC50 (µg/mL) |
| 4a | 3-Bromo-4-hydroxy-5-methoxy | ≤ 3.86 | ≤ 3.86 | ≤ 3.86 |
| Etoposide (B1684455) (Control) | - | > 25 | > 25 | > 25 |
Data sourced from a study on novel chalcone-like agents, indicating that compound 4a was significantly more potent than the conventional anticancer drug etoposide against the tested cell lines[1].
Table 2: Cytotoxicity of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives
| Compound | Substitution on Benzoyl Moiety | HUH7 (Liver Cancer) GI50 (µM) | HCT-116 (Colon Cancer) GI50 (µM) | MCF7 (Breast Cancer) GI50 (µM) |
| 5a | 4-Fluoro | 2.89 | 1.91 | 2.15 |
| 5b | 4-Chloro | 3.12 | 2.54 | 2.98 |
| 5c | 4-Bromo | 3.56 | 2.87 | 3.21 |
| 5d | 4-Methyl | 4.11 | 3.15 | 3.87 |
| 5e | 4-Methoxy | 5.23 | 4.01 | 4.56 |
| 5f | 4-Nitro | 2.11 | 1.54 | 1.89 |
| 5g | 3,4-Difluoro | 3.98 | 3.02 | 3.54 |
| Camptothecin (Control) | - | 0.02 | 0.01 | 0.01 |
GI50 values represent the concentration required to inhibit cell growth by 50%. These results demonstrate significant cell growth inhibitory activity across various cancer cell lines[2][3].
Experimental Protocols: Methodologies for Cytotoxicity Assessment
The evaluation of a compound's cytotoxic potential relies on robust and reproducible experimental assays. The following are detailed protocols for the most commonly employed methods in the cited research.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]
Materials:
-
Substituted benzoyl compounds
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[5][6]
Materials:
-
Substituted benzoyl compounds
-
Target cancer cell lines
-
Complete cell culture medium (low serum recommended)
-
LDH assay kit (containing reaction mixture, stop solution, and lysis buffer)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with various concentrations of the test compounds as described above. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum release control.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for clear communication and understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.
References
- 1. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
Methodological & Application
Synthesis of Benzotriazole Derivatives from Ethyl 2-Chlorobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of benzotriazole (B28993) derivatives, specifically 1H-benzo[d][1][2][3]triazol-4(5H)-one, starting from Ethyl 2-chlorobenzoate (B514982). This synthetic pathway offers a versatile route to obtaining a core heterocyclic structure with significant potential in medicinal chemistry and drug development. Benzotriazole and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][4][5]
Introduction
Benzotriazoles are a class of heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry due to their diverse biological activities.[2][5] The synthesis of novel benzotriazole derivatives is a key area of research for the development of new therapeutic agents. This protocol outlines a two-step synthesis of 1H-benzo[d][1][2][3]triazol-4(5H)-one from the readily available starting material, Ethyl 2-chlorobenzoate. The procedure involves the initial formation of 2-chlorobenzohydrazide (B188563), followed by an intramolecular cyclization to yield the target benzotriazolone.
Synthetic Pathway
The overall synthetic scheme involves two main reaction steps:
-
Hydrazinolysis of this compound: The ester is converted to the corresponding hydrazide by reaction with hydrazine (B178648) hydrate (B1144303).
-
Intramolecular Cyclization: The resulting 2-chlorobenzohydrazide undergoes an intramolecular nucleophilic aromatic substitution to form the benzotriazolone ring system.
Caption: Synthetic route to 1H-benzo[d][1][2][3]triazol-4(5H)-one.
Experimental Protocols
Step 1: Synthesis of 2-Chlorobenzohydrazide
This protocol describes the synthesis of 2-chlorobenzohydrazide from this compound.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beaker
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Add ethanol to dissolve the starting material completely.
-
Slowly add hydrazine hydrate (1.5 to 2 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
Pour the concentrated mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-chlorobenzohydrazide.
-
Dry the purified product in a vacuum oven.
Expected Yield: 85-95%
Characterization Data: The identity and purity of the synthesized 2-chlorobenzohydrazide can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by melting point determination.
| Compound | Molecular Formula | Molecular Weight | Physical State |
| 2-Chlorobenzohydrazide | C₇H₇ClN₂O | 170.60 g/mol | White solid |
Step 2: Synthesis of 1H-benzo[d][1][2][3]triazol-4(5H)-one
This protocol details the intramolecular cyclization of 2-chlorobenzohydrazide to form the benzotriazolone ring.
Materials:
-
2-Chlorobenzohydrazide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or another high-boiling polar aprotic solvent
-
Round-bottom flask
-
Reflux condenser or setup for heating under an inert atmosphere
-
Magnetic stirrer with heating plate
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2-chlorobenzohydrazide (1 equivalent) in DMF.
-
Add a base, such as potassium carbonate (2-3 equivalents), to the solution.
-
Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature should be determined by monitoring the reaction progress by TLC.
-
Maintain the reaction at the elevated temperature for 6-12 hours, or until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Expected Yield: 60-80%
Characterization Data: The structure of the final product should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) and melting point determination.
| Compound | Molecular Formula | Molecular Weight | Physical State |
| 1H-benzo[d][1][2][3]triazol-4(5H)-one | C₆H₅N₃O | 135.12 g/mol | Crystalline solid |
Applications in Drug Development
Benzotriazole derivatives are recognized for their wide spectrum of pharmacological activities.[1][4] The synthesized 1H-benzo[d][1][2][3]triazol-4(5H)-one and its derivatives can be screened for various biological activities, including:
-
Anticancer Activity: Many benzotriazole derivatives have shown potential as antiproliferative agents.[2] Their mechanism of action can involve the inhibition of various kinases or other enzymes crucial for cancer cell growth and survival.
-
Antimicrobial Activity: Benzotriazoles have been investigated for their antibacterial and antifungal properties.[5]
-
Antiviral Activity: Certain benzotriazole derivatives have demonstrated activity against a range of viruses.
Potential Signaling Pathway Involvement
While specific signaling pathways for 1H-benzo[d][1][2][3]triazol-4(5H)-one are not extensively detailed in the provided literature, based on the activities of other benzotriazole derivatives, potential mechanisms of action could involve the modulation of key cellular signaling pathways. For instance, in the context of cancer, these compounds might interfere with pathways such as:
-
MAPK/ERK Pathway: This pathway is often dysregulated in cancer and controls cell proliferation, differentiation, and survival.
-
PI3K/Akt/mTOR Pathway: A critical pathway in regulating cell growth, metabolism, and survival.
-
Apoptosis Pathways: Induction of programmed cell death is a common mechanism for anticancer drugs.
Caption: Potential signaling pathways modulated by benzotriazolone derivatives.
References
- 1. Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1,2,3]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation [scirp.org]
- 2. Discovery of 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate as a potential antiproliferative agent by inhibiting histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Benzothiazoles from Ethyl 2-Chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene (B151609) ring fused to a thiazole (B1198619) ring. This structural motif is a key pharmacophore in a multitude of biologically active molecules, exhibiting a wide array of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. The synthesis of novel benzothiazole (B30560) derivatives is, therefore, of significant interest in the field of medicinal chemistry and drug development. One established method for the synthesis of 2-arylbenzothiazoles is the condensation of 2-aminothiophenol (B119425) with carboxylic acids or their derivatives. This document provides detailed protocols for the synthesis of 2-(2-chlorophenyl)benzothiazole, a representative example, through the reaction of Ethyl 2-chlorobenzoate (B514982) with 2-aminothiophenol.
Reaction Principle
The synthesis of 2-(2-chlorophenyl)benzothiazole from Ethyl 2-chlorobenzoate and 2-aminothiophenol proceeds via a cyclocondensation reaction. The reaction is typically facilitated by a dehydrating agent and catalyst, such as polyphosphoric acid (PPA), at elevated temperatures. The proposed mechanism involves the initial acylation of the amino group of 2-aminothiophenol by the ester, followed by an intramolecular cyclization involving the thiol group and subsequent dehydration to yield the benzothiazole ring system.
Experimental Protocols
Materials and Equipment:
-
This compound
-
2-Aminothiophenol
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Protocol 1: Synthesis of 2-(2-Chlorophenyl)benzothiazole using Polyphosphoric Acid
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add polyphosphoric acid (20 g). Begin stirring and heat the PPA to 80°C in an oil bath.
-
Addition of Reactants: To the pre-heated PPA, add 2-aminothiophenol (1.25 g, 10 mmol) and this compound (1.85 g, 10 mmol) sequentially.
-
Reaction: Increase the temperature of the reaction mixture to 180°C and maintain it for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate (B1210297), 8:2).
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 100°C and then carefully pour it onto crushed ice (100 g) in a beaker with constant stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield the pure 2-(2-chlorophenyl)benzothiazole.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 2-(2-chlorophenyl)benzothiazole.
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Appearance |
| 2-(2-Chlorophenyl)benzothiazole | C₁₃H₈ClNS | 245.73 | 75-85 | 92-94 | Pale yellow solid |
Note: The yield is an estimated range and may vary depending on the reaction conditions and purification efficiency.
Visualizations
Signaling Pathway of Benzothiazole Synthesis
Caption: Reaction pathway for the synthesis of 2-(2-chlorophenyl)benzothiazole.
Experimental Workflow
Caption: Step-by-step experimental workflow for benzothiazole synthesis.
Application Notes and Protocols: Ethyl 2-Chlorobenzoate as a Precursor in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 2-chlorobenzoate (B514982) as a versatile precursor in the synthesis of various agrochemicals. This document outlines the synthetic pathways to key agrochemical classes, including anthranilic diamide (B1670390) and strobilurin fungicides, with detailed experimental protocols for the synthesis of crucial intermediates and the final active ingredients.
Introduction: The Role of Ethyl 2-Chlorobenzoate in Agrochemical Synthesis
This compound, a derivative of benzoic acid, serves as a valuable and cost-effective starting material in the multi-step synthesis of complex agrochemical molecules. Its chemical structure offers reactive sites that can be strategically modified to build the core scaffolds of potent insecticides and fungicides. The chloro- and ester- functionalities allow for a range of chemical transformations, making it an important building block in the agrochemical industry. This document will focus on its application in the synthesis of the insecticide chlorantraniliprole (B1668704) and the fungicide pyraclostrobin (B128455), highlighting the key chemical transformations and providing detailed experimental procedures.
Synthesis of Chlorantraniliprole from an this compound Precursor
Chlorantraniliprole is a widely used insecticide of the anthranilic diamide class. A key intermediate in its synthesis is 2-amino-5-chloro-N,3-dimethylbenzamide. While direct synthesis from this compound is not commonly published, a logical synthetic pathway can be constructed starting from the corresponding acid, 2-chlorobenzoic acid, which is readily converted to its ethyl ester. The synthesis involves the formation of two key intermediates that are then coupled.
Synthesis of Intermediate A: 2-Amino-5-chloro-N,3-dimethylbenzamide
The synthesis of this intermediate begins with the preparation of 2-amino-3-methyl-5-chlorobenzoic acid.
Experimental Protocol: Synthesis of 2-Amino-3-methyl-5-chlorobenzoic Acid [1][2][3]
-
Nitration of m-Toluic Acid: In a reaction vessel, m-toluic acid is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-nitro-3-methylbenzoic acid. The reaction temperature is maintained between 0-20 °C.
-
Reduction of the Nitro Group: The 2-nitro-3-methylbenzoic acid is then reduced to 2-amino-3-methylbenzoic acid. This can be achieved through catalytic hydrogenation using a Raney nickel catalyst in ethanol (B145695) under a hydrogen atmosphere (0.2 MPa) at 50°C.[4]
-
Chlorination: The resulting 2-amino-3-methylbenzoic acid is chlorinated to introduce a chlorine atom at the 5-position. This is typically carried out using a chlorinating agent such as N-chlorosuccinimide (NCS) in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours.[2]
-
Work-up and Isolation: After the reaction, the mixture is poured into ice water, and the pH is adjusted to 6 with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to yield 2-amino-3-methyl-5-chlorobenzoic acid.
Experimental Protocol: Amide Formation [5]
-
Cyclization: 2-amino-3-methyl-5-chlorobenzoic acid is reacted with a dehydrating agent, such as methanesulfonyl chloride, in a suitable solvent like acetonitrile (B52724) to form a benzoxazinone (B8607429) intermediate.
-
Aminolysis: The benzoxazinone intermediate is then treated with a 40% aqueous solution of methylamine. The reaction is typically carried out at a controlled temperature of 30-35°C to yield 2-amino-5-chloro-N,3-dimethylbenzamide.
Synthesis of Intermediate B: 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid[4][6][7]
-
Hydrazino-substitution: 2,3-Dichloropyridine is reacted with hydrazine (B178648) hydrate (B1144303) in ethanol under reflux to produce (3-chloropyridin-2-yl)-hydrazine.
-
Cyclization: The hydrazine derivative is then condensed with diethyl maleate (B1232345) in the presence of a base like sodium ethoxide to form the pyrazolidinone ring.
-
Bromination and Oxidation: The pyrazolidinone is brominated using an agent like phosphorus oxybromide and subsequently oxidized to form the pyrazole (B372694) ring.
-
Hydrolysis: The ester group is hydrolyzed using a base such as sodium hydroxide, followed by acidification to yield the carboxylic acid intermediate.
Final Coupling Reaction to Yield Chlorantraniliprole[5][8]
-
Amide Bond Formation: Intermediate A (2-amino-5-chloro-N,3-dimethylbenzamide) and Intermediate B (3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid) are coupled. This is achieved by reacting the two intermediates in acetonitrile in the presence of a base (e.g., 3-methylpyridine) and a coupling agent like methanesulfonyl chloride at a low temperature (-5 to 0°C).
-
Purification: The final product, chlorantraniliprole, is then purified by crystallization.
Quantitative Data for Chlorantraniliprole Synthesis
| Step | Reaction | Reagents | Yield (%) | Purity (%) | Reference |
| 1 | Synthesis of 2-Amino-3-methyl-5-chlorobenzoic acid | m-Toluic acid, Nitric acid, H2, NCS | 63.0-68.4 (overall) | 99.0-99.5 | [3] |
| 2 | Synthesis of Intermediate B | 2,3-Dichloropyridine, Hydrazine hydrate, Diethyl maleate, POBr3, NaOH | ~52 | Not specified | [6][7] |
| 3 | Final Coupling | Intermediate A, Intermediate B, Methanesulfonyl chloride | High | High | [5] |
Logical Workflow for Chlorantraniliprole Synthesis
Caption: Synthetic pathway of Chlorantraniliprole from key precursors.
Synthesis of Pyraclostrobin from a Precursor Derived from a Chloroaniline Intermediate
Pyraclostrobin is a broad-spectrum strobilurin fungicide. Its synthesis involves the preparation of a pyrazole intermediate and a substituted toluene (B28343) derivative, which are then coupled. A plausible synthetic route can be envisioned starting from 2-chloroaniline, a derivative of which could be obtained from this compound through further transformations.
Synthesis of Intermediate C: 1-(4-chlorophenyl)-1H-pyrazol-3-ol
Experimental Protocol: Synthesis of 4-Chlorophenylhydrazine (B93024) Hydrochloride [8][9][10][11]
-
Diazotization of 4-Chloroaniline: 4-Chloroaniline is dissolved in hydrochloric acid and cooled to -5 to 0°C. A solution of sodium nitrite (B80452) is added dropwise to form the diazonium salt.
-
Reduction: The diazonium salt solution is then reduced to 4-chlorophenylhydrazine. This can be achieved using stannous chloride in hydrochloric acid or sodium sulfite.
-
Isolation: The resulting 4-chlorophenylhydrazine hydrochloride is isolated as a solid.
Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-1H-pyrazol-3-ol [12][13]
-
Cyclization: 4-Chlorophenylhydrazine hydrochloride is reacted with a cyclizing agent such as methyl acrylate (B77674) in the presence of a base (e.g., sodium methoxide) to form the pyrazolidinone ring.
-
Oxidation: The pyrazolidinone intermediate is then oxidized to the corresponding pyrazole using an oxidizing agent like hydrogen peroxide.
Synthesis of Intermediate D: Methyl N-(2-(bromomethyl)phenyl)methoxycarbamate
The synthesis of this intermediate typically starts from o-nitrotoluene.
Final Coupling Reaction to Yield Pyraclostrobin[13]
-
Etherification: Intermediate C (1-(4-chlorophenyl)-1H-pyrazol-3-ol) is reacted with Intermediate D (methyl N-(2-(bromomethyl)phenyl)methoxycarbamate) in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972) under reflux.
-
Purification: The crude product is purified by filtration, drying, and crystallization to yield pyraclostrobin.
Quantitative Data for Pyraclostrobin Synthesis
| Step | Reaction | Reagents | Yield (%) | Purity (%) | Reference |
| 1 | Synthesis of 4-Chlorophenylhydrazine hydrochloride | 4-Chloroaniline, NaNO2, SnCl2 | 96.1 | 99.5 | [11] |
| 2 | Synthesis of Pyraclostrobin | Overall process from chloroaniline and o-nitrotoluene | 48 | >98.0 | [13] |
| 3 | Final Coupling Step | Intermediate C, Intermediate D, K2CO3 | 85-92.2 | 98.1-98.3 | [14] |
Experimental Workflow for Pyraclostrobin Synthesis
References
- 1. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103058993B - Chlorantraniliprole preparation method - Google Patents [patents.google.com]
- 7. CN103058993A - A kind of preparation method of chlorantraniliprole - Google Patents [patents.google.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. prepchem.com [prepchem.com]
- 10. CN101157634A - Method for preparing 4-chlorine phenylhydrazine - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Pyraclostrobin (Ref: BAS 500F) [sitem.herts.ac.uk]
- 13. CN104592117A - Synthesis method of pyraclostrobin - Google Patents [patents.google.com]
- 14. CN110105287B - Synthesis process of pyraclostrobin - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of Ethyl 2-chlorobenzoate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Ethyl 2-chlorobenzoate (B514982) as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). This document outlines key synthetic transformations, experimental protocols, and the biological context of the resulting pharmaceuticals.
Introduction
Ethyl 2-chlorobenzoate is a valuable building block in organic synthesis, primarily utilized as a precursor for the formation of more complex molecular architectures.[1] Its reactivity is centered around the ester functionality and the chlorinated aromatic ring, allowing for a range of chemical modifications. Key reactions include nucleophilic acyl substitution, reduction of the ester, and cross-coupling reactions at the aromatic ring. These transformations are instrumental in the synthesis of several important pharmaceutical agents.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 7335-25-3 |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 241-243 °C |
| Density | 1.18 g/mL at 25 °C |
| Refractive Index | 1.523 |
Applications in Pharmaceutical Intermediate Synthesis
This compound serves as a key starting material or intermediate in the synthesis of several APIs. This section details its application in the synthesis of Diclofenac and Niflumic acid, and discusses its potential, though less direct, role in the synthesis of Angiotensin II Receptor Blockers like Losartan and Valsartan.
Synthesis of Diclofenac Intermediate
Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), is synthesized through a key step involving the Ullmann condensation of a 2-chlorobenzoic acid derivative with 2,6-dichloroaniline. This compound is a direct precursor to the key intermediate, N-(2,6-dichlorophenyl)anthranilic acid.
Synthetic Workflow:
The synthesis of Diclofenac from 2-chlorobenzoic acid involves an initial esterification to this compound, followed by an Ullmann condensation, and subsequent functional group manipulations.
Experimental Protocol: Ullmann Condensation for N-(2,6-dichlorophenyl)anthranilic acid
This protocol describes the synthesis of the key Diclofenac intermediate starting from this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 184.62 | 18.46 g | 0.1 |
| 2,6-dichloroaniline | 162.02 | 17.82 g | 0.11 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 27.64 g | 0.2 |
| Copper (I) Iodide (CuI) | 190.45 | 1.90 g | 0.01 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound, 2,6-dichloroaniline, potassium carbonate, and copper (I) iodide.
-
Add N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to reflux (typically around 150-160 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 500 mL of cold water.
-
Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3 to precipitate the product.
-
Filter the precipitate, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol (B145695)/water mixture) to obtain pure N-(2,6-dichlorophenyl)anthranilic acid.
Quantitative Data Summary:
| Reaction Step | Reactants | Product | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Esterification | 2-Chlorobenzoic Acid, Ethanol | This compound | H₂SO₄ | Ethanol | Reflux | 4-8 | >90 |
| Ullmann Condensation | This compound, 2,6-dichloroaniline | N-(2,6-dichlorophenyl)anthranilic acid | CuI, K₂CO₃ | DMF | 150-160 | 12-24 | 60-80 |
Synthesis of Niflumic Acid Derivatives
Niflumic acid, another NSAID, and its derivatives are often synthesized from 2-chloronicotinic acid. The ethyl ester of 2-chloronicotinic acid, an analogue of this compound, is a key intermediate in the synthesis of Niflumic acid and its derivatives. The synthesis of Niflumic acid itself involves the condensation of 2-chloronicotinic acid with 3-(trifluoromethyl)aniline.[2] The esterification to the ethyl ester is a common step for further derivatization.[3]
Experimental Protocol: Esterification of 2-Chloronicotinic Acid
This protocol outlines the synthesis of ethyl 2-chloronicotinate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloronicotinic acid | 157.56 | 15.76 g | 0.1 |
| Ethanol (absolute) | 46.07 | 100 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 2 mL | - |
Procedure:
-
Suspend 2-chloronicotinic acid in absolute ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain ethyl 2-chloronicotinate.[4]
Quantitative Data Summary:
| Reaction Step | Reactants | Product | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Esterification | 2-Chloronicotinic Acid, Ethanol | Ethyl 2-chloronicotinate | H₂SO₄ | Ethanol | Reflux | 4-6 | ~90 |
| Condensation | Ethyl 2-chloronicotinate, 3-(trifluoromethyl)aniline | Niflumic Acid Ethyl Ester | Base | Xylene | 110 | 50 | ~50 |
Role in the Synthesis of Angiotensin II Receptor Blockers (ARBs)
While not a direct starting material in the most common synthetic routes, the 2-chlorobenzoyl moiety is structurally related to key fragments in the synthesis of Losartan and Valsartan. For instance, the synthesis of Losartan often involves the key intermediate 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.[5][6][7][8][9] The synthesis of Valsartan involves intermediates like N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester.[10][11] Although direct synthetic pathways from this compound to these specific, complex intermediates are not well-documented in publicly available literature, it is conceivable that it could be converted into a more reactive species, such as a Grignard reagent or a boronic acid, which could then participate in cross-coupling reactions to form the biphenyl (B1667301) core of these drugs.
Hypothetical Synthetic Logic:
Biological Context and Signaling Pathways
The pharmaceutical compounds derived from this compound intermediates target key biological pathways involved in inflammation and blood pressure regulation.
Diclofenac and Niflumic Acid: COX Inhibition Pathway
Diclofenac and Niflumic acid are NSAIDs that primarily act by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[12] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Losartan and Valsartan: Renin-Angiotensin-Aldosterone System (RAAS)
Losartan and Valsartan are Angiotensin II Receptor Blockers (ARBs) that selectively block the AT1 receptor. This prevents angiotensin II from binding and exerting its vasoconstrictive and aldosterone-secreting effects, thus lowering blood pressure.[10][11]
Conclusion
This compound is a key and versatile intermediate in the synthesis of important pharmaceutical compounds, particularly NSAIDs like Diclofenac and Niflumic acid. Its utility stems from the ability to undergo fundamental organic reactions such as Ullmann condensation and esterification. While its direct application in the synthesis of more complex molecules like Losartan and Valsartan is less established, its potential as a precursor for key building blocks through cross-coupling reactions remains an area for further exploration. The protocols and data presented herein provide a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0349902A2 - Processes for the preparation of morniflumate and analogous compounds - Google Patents [patents.google.com]
- 3. Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities [pharmacia.pensoft.net]
- 4. Buy Niflumic Acid Ethyl Ester (EVT-13556263) [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Grignard Reaction with Ethyl 2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Grignard reaction of ethyl 2-chlorobenzoate (B514982) with a Grignard reagent, exemplified by phenylmagnesium bromide, to yield a tertiary alcohol. The provided methodologies are based on established principles of Grignard reactions with esters, adapted for this specific substrate.
Introduction
The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. When a Grignard reagent reacts with an ester, it typically adds to the carbonyl group twice to form a tertiary alcohol after acidic workup.[1][2][3] The reaction proceeds through a ketone intermediate, which is more reactive than the starting ester, thus readily undergoing a second nucleophilic attack by the Grignard reagent.[4]
In the case of ethyl 2-chlorobenzoate, the presence of a chloro-substituent on the aromatic ring introduces a potential site for side reactions. However, the carbon-chlorine bond in an aryl chloride is generally less reactive towards nucleophilic attack by a Grignard reagent compared to the electrophilic carbonyl carbon of the ester. Therefore, the reaction is expected to proceed with high chemoselectivity at the ester functionality. This protocol outlines the synthesis of (2-chlorophenyl)diphenylmethanol (B1676089) using phenylmagnesium bromide as the Grignard reagent.
Reaction Scheme
The overall reaction involves the addition of two equivalents of phenylmagnesium bromide to this compound, followed by an acidic workup to yield the tertiary alcohol.
Step 1: First Nucleophilic Addition and Elimination
The phenylmagnesium bromide attacks the electrophilic carbonyl carbon of the this compound, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide group to form 2-chlorobenzophenone.
Step 2: Second Nucleophilic Addition
A second equivalent of phenylmagnesium bromide rapidly attacks the newly formed and more reactive 2-chlorobenzophenone, leading to the formation of a magnesium alkoxide intermediate.
Step 3: Protonation
The reaction mixture is quenched with an acidic solution to protonate the magnesium alkoxide, yielding the final product, (2-chlorophenyl)diphenylmethanol.
Data Presentation
Table 1: Reactant Properties and Stoichiometry
| Reactant | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 184.62 | 1.223 | 10 | 1.0 | 1.85 g (1.51 mL) |
| Magnesium Turnings | 24.31 | - | 25 | 2.5 | 0.61 g |
| Bromobenzene (B47551) | 157.01 | 1.491 | 25 | 2.5 | 3.93 g (2.63 mL) |
| Anhydrous Diethyl Ether | 74.12 | 0.713 | - | - | ~50 mL |
Table 2: Product and By-product Information
| Compound | Molar Mass ( g/mol ) | Expected Yield | Physical State |
| (2-chlorophenyl)diphenylmethanol | 294.78 | Variable | Solid |
| Biphenyl | 154.21 | Minor | Solid |
| Benzene | 78.11 | Trace | Liquid |
Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings (0.61 g, 25 mmol)
-
Bromobenzene (3.93 g, 2.63 mL, 25 mmol)
-
Anhydrous diethyl ether (~30 mL)
-
A small crystal of iodine
Procedure:
-
All glassware must be rigorously dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination. The apparatus consists of a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer.
-
Place the magnesium turnings and a small crystal of iodine in the reaction flask.
-
In the dropping funnel, prepare a solution of bromobenzene in 10 mL of anhydrous diethyl ether.
-
Add approximately 2-3 mL of the bromobenzene solution to the magnesium turnings. The reaction is initiated if the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to initiate the reaction.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grayish-brown.
Protocol 2: Grignard Reaction with this compound
Materials:
-
Phenylmagnesium bromide solution (from Protocol 1)
-
This compound (1.85 g, 1.51 mL, 10 mmol)
-
Anhydrous diethyl ether (~20 mL)
Procedure:
-
Prepare a solution of this compound in 20 mL of anhydrous diethyl ether in a separate dry flask.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the this compound solution to the stirred Grignard reagent via the dropping funnel. The addition should be exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
Protocol 3: Work-up and Purification
Materials:
-
Saturated aqueous ammonium (B1175870) chloride solution or 10% sulfuric acid
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Hexane (B92381) or petroleum ether (for recrystallization)
Procedure:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution or 10% sulfuric acid. This will protonate the alkoxide and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a solid, can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to yield pure (2-chlorophenyl)diphenylmethanol.
Mandatory Visualizations
References
Application Notes and Protocols: Suzuki-Miyaura Coupling of Ethyl 2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. This protocol focuses on the application of the Suzuki-Miyaura coupling for a challenging substrate, Ethyl 2-chlorobenzoate (B514982). As an electron-deficient aryl chloride, its coupling requires carefully optimized conditions to achieve high efficiency. Aryl chlorides are often preferred starting materials in industrial applications due to their lower cost and wider availability compared to the corresponding bromides and iodides.[1][2] This document provides a summary of typical reaction conditions, a detailed experimental protocol, and visual aids to facilitate the successful application of this transformation in a laboratory setting.
The general reaction scheme involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organohalide.[1] For Ethyl 2-chlorobenzoate, the reaction with an arylboronic acid proceeds as follows:
General Reaction: this compound + Arylboronic acid --(Pd catalyst, Base, Solvent)--> Ethyl 2-arylbenzoate
Optimized Reaction Conditions for Aryl Chlorides
The successful coupling of less reactive aryl chlorides, such as this compound, is highly dependent on the choice of catalyst, ligand, base, and solvent.[1][2] Bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the palladium(0) catalyst to the aryl chloride bond, which is typically the rate-limiting step.[1][2]
The following table summarizes common conditions reported for the Suzuki-Miyaura coupling of aryl chlorides. These conditions serve as a starting point for the optimization of the coupling of this compound.
| Component | Examples & Conditions | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) pre-catalysts, respectively, that are reduced in situ to the active Pd(0) species.[3] Pd(PPh₃)₄ can be used directly but may not be optimal for challenging substrates. |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos), P(t-Bu)₃, N-Heterocyclic Carbenes (NHCs) | Bulky, electron-rich ligands promote the oxidative addition of the aryl chloride and enhance catalyst stability.[1][2][4][5] The choice of ligand is critical for achieving high yields with aryl chlorides.[6][7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOt-Bu | A base is required to activate the boronic acid for transmetalation.[3] Stronger bases are often necessary for less reactive aryl chlorides. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Toluene (B28343), Dioxane, THF, DMF, often with water | A mixture of an organic solvent and water is commonly used. Water can play a beneficial role in the transmetalation step.[8] Degassing the solvent is important to prevent catalyst deactivation.[8] |
| Boronic Acid | Phenylboronic acid, substituted arylboronic acids | Boronic acids are generally stable, but protodeboronation can be a side reaction. Using a slight excess of the boronic acid is common. |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by techniques such as TLC or LC-MS. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the coupling of this compound with phenylboronic acid. Optimization may be required for different boronic acids or for scaling up the reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ethyl 2-phenylbenzoate.[9][10]
Visualizing the Process
To better understand the experimental steps and the underlying mechanism, the following diagrams are provided.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simple, efficient protocols for the Pd-catalyzed cross-coupling reaction of aryl chlorides and dimethylamine [dspace.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Note: Ullmann Condensation Protocol for the Amination of Ethyl 2-chlorobenzoate
Introduction
The Ullmann condensation is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds.[1] This copper-catalyzed cross-coupling reaction is invaluable for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[2][3] Historically, the Ullmann reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[1] However, significant advancements have led to the development of milder protocols using soluble copper catalysts in conjunction with various ligands, enhancing the reaction's scope and functional group tolerance.[1][3]
This application note provides a detailed protocol for the amination of Ethyl 2-chlorobenzoate (B514982), a key transformation for producing N-aryl anthranilate derivatives. These products are important precursors for synthesizing acridines, which have applications as antimalarial and anticancer drugs.[4] The presented protocol is based on modern Ullmann-type reaction conditions, which offer a more efficient and selective alternative to traditional methods and even some palladium-catalyzed Buchwald-Hartwig aminations.[1][4]
Reaction Principle
The amination of Ethyl 2-chlorobenzoate proceeds via a copper-catalyzed nucleophilic aromatic substitution. The reaction involves the coupling of an amine with the aryl chloride. The general mechanism is believed to involve the formation of a copper(I) amide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the desired N-aryl product and regenerate the copper(I) catalyst.[1] The presence of an ortho-ester group can facilitate the reaction.[4]
Key Reaction Parameters
The efficiency of the Ullmann condensation for the amination of this compound is influenced by several factors:
-
Catalyst System: A combination of copper(I) and copper(II) sources, such as CuI or a mix of Cu and Cu₂O, has been shown to be effective.[4]
-
Ligands: The use of ligands is crucial for stabilizing the copper catalyst and promoting the reaction under milder conditions. Common ligands include diamines, amino acids (e.g., L-proline, N,N-dimethylglycine), and other N,O-bidentate chelators.[2][3][5]
-
Base: An appropriate base is required to deprotonate the amine nucleophile. Potassium carbonate (K₂CO₃) is a commonly used base for this transformation.[4]
-
Solvent: High-boiling polar aprotic solvents are typically employed to facilitate the reaction at elevated temperatures. Examples include 2-ethoxyethanol (B86334), N-methylpyrrolidone (NMP), and dimethylformamide (DMF).[1][4]
-
Temperature: While modern protocols have lowered the required temperature, the reaction is still typically carried out at elevated temperatures, often in the range of 100-150 °C.[4]
Summary of Reaction Conditions
The following table summarizes typical conditions for the copper-catalyzed amination of ortho-chlorobenzoic acid derivatives, which are directly applicable to this compound.
| Parameter | Condition | Source(s) |
| Substrate | This compound | - |
| Amine | Various primary and secondary anilines | [4] |
| Catalyst | Cu (9 mol%) / Cu₂O (4 mol%) or CuI (5-10 mol%) | [1] |
| Ligand | N,N-dimethylglycine, L-proline, or phenanthroline | [1][3][5] |
| Base | K₂CO₃ (2.0 equiv.) | [4] |
| Solvent | 2-Ethoxyethanol or DMF | [4][6] |
| Temperature | 130 °C | [4] |
| Reaction Time | 24 hours | [4] |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | [7] |
| Yield | Up to 99% (for the corresponding acid) | [4][8] |
Experimental Workflow
The following diagram illustrates the general workflow for the Ullmann condensation of this compound.
Caption: General workflow for the Ullmann amination of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the amination of this compound with an aniline (B41778) derivative.
Materials:
-
This compound
-
Aniline derivative (1.05 equiv.)
-
Copper powder (Cu, 9 mol%)
-
Copper(I) oxide (Cu₂O, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
2-Ethoxyethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aniline derivative (1.05 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the copper powder (9 mol%) and copper(I) oxide (4 mol%).
-
Add 2-ethoxyethanol as the solvent (concentration of this compound ~2-3 M).
-
Fit the flask with a reflux condenser.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.[7]
-
-
Reaction:
-
Work-up:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure N-aryl anthranilate product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its identity and purity.
-
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Copper catalysts can be toxic; avoid inhalation and skin contact.
-
High temperatures are used; exercise caution to prevent burns.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The Ullmann condensation provides an effective and versatile method for the amination of this compound. The use of a copper/copper(I) oxide catalyst system in a polar aprotic solvent with a carbonate base allows for the efficient synthesis of N-aryl anthranilate esters in high yields. This protocol offers a reliable procedure for researchers in organic synthesis and drug development.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 2-Chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-chlorobenzoate (B514982) and its corresponding carboxylic acid are versatile and cost-effective starting materials for the synthesis of a variety of nitrogen-containing heterocyclic scaffolds. These scaffolds, such as acridones, phenanthridinones, and fused quinazolinones, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. This document provides detailed application notes and experimental protocols for three key synthetic transformations starting from 2-chlorobenzoic acid derivatives.
Application Note 1: Synthesis of Acridone (B373769) via Ullmann Condensation and Acid-Catalyzed Cyclization
The synthesis of the acridone core is a classic transformation that typically proceeds in two distinct steps. The first is a copper-catalyzed N-arylation, known as the Ullmann condensation (or Goldberg reaction), between a 2-chlorobenzoic acid and an aniline (B41778) derivative.[1][2] The resulting N-phenylanthranilic acid intermediate is then cyclized under strong acidic conditions to afford the planar, tricyclic acridone structure.[3][4] This method is robust and allows for the preparation of a wide array of substituted acridones by varying the aniline component.
Experimental Protocol: Two-Step Synthesis of 9(10H)-Acridone
This protocol is adapted from a well-established procedure published in Organic Syntheses.[3]
Step A: N-Phenylanthranilic Acid Synthesis (Ullmann Condensation)
-
Reaction Setup: In a 1-liter round-bottomed flask equipped with an air-cooled condenser, combine o-chlorobenzoic acid (41 g, 0.26 mol), aniline (155 g, 1.66 mol), anhydrous potassium carbonate (41 g, 0.3 mol), and copper(I) oxide (1 g).
-
Heating: Heat the mixture under reflux in an oil bath for 2-4 hours. The reaction mixture may foam initially due to CO₂ evolution.
-
Workup and Isolation: After cooling, remove the excess aniline by steam distillation (approx. 3 hours). To the hot residual solution, add decolorizing carbon (20 g), boil for 15 minutes, and filter by suction.
-
Precipitation: While stirring, add the hot filtrate to a mixture of concentrated hydrochloric acid (30 mL) and water (60 mL).
-
Final Product: Cool the mixture in an ice bath. Filter the precipitated N-phenylanthranilic acid with suction and air-dry to a constant weight. The expected yield is 46–52 g (82–93%).[3]
Step B: Acridone Synthesis (Intramolecular Cyclization)
-
Reaction Setup: In a 500-mL flask, dissolve N-phenylanthranilic acid (42.7 g, 0.2 mol) in concentrated sulfuric acid (100 mL, sp. gr. 1.84).
-
Heating: Heat the solution on a boiling water bath for 4 hours.
-
Precipitation: Cautiously pour the hot, dark solution into 1 liter of boiling water, allowing the acid to run down the side of the beaker to prevent spattering.
-
Washing: Boil the mixture for 5 minutes and filter the yellow precipitate while hot. Wash the moist solid by boiling it for 5 minutes with a solution of sodium carbonate (30 g) in water (400 mL).
-
Final Product: Collect the purified acridone by suction filtration, wash thoroughly with water, and air-dry. The expected yield is 35.5–37.5 g (90-95% for this step).[3]
Caption: Workflow for the two-step synthesis of Acridone.
Application Note 2: One-Pot Synthesis of Phenanthridinones via Suzuki-Miyaura Coupling
Phenanthridinones are another class of valuable heterocycles, some of which are alkaloids with notable biological activity. A modern and efficient route to this scaffold involves a one-pot, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This method couples an ethyl 2-halobenzoate with a 2-aminophenylboronic acid derivative, forming both a C-C bond and facilitating an in-situ lactamization to construct the tricyclic system in a single step. This approach offers high convergence and atom economy compared to traditional multi-step syntheses.
Experimental Protocol: Palladium-Catalyzed Synthesis of Phenanthridinone
This is a representative protocol based on established Suzuki-Miyaura coupling principles for this transformation.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), 2-aminophenylboronic acid (1.2 mmol), palladium(II) acetate (B1210297) (0.05 mmol, 5 mol%), and a suitable phosphine (B1218219) ligand (e.g., SPhos, 0.10 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene, 5 mL) followed by an aqueous solution of a base such as K₃PO₄ (3.0 mmol).
-
Heating: Stir the mixture vigorously and heat to 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the phenanthridinone.
Caption: One-pot Suzuki-Miyaura synthesis of Phenanthridinone.
Application Note 3: Ultrasound-Assisted Synthesis of Fused Quinazolinones
The Ullmann condensation can be significantly enhanced through the use of physical activation methods like ultrasonic irradiation. This "green chemistry" approach can dramatically reduce reaction times from hours to minutes and improve yields.[5][6] A compelling application is the one-pot synthesis of 5H-[3][4]thiazolo[2,3-b]quinazolin-5-one derivatives from 2-chlorobenzoic acids and 2-aminothiazoles. The ultrasound promotes efficient mixing and mass transport, facilitating the copper-catalyzed C-N bond formation and subsequent intramolecular cyclization under mild conditions.[5]
Experimental Protocol: Ultrasound-Assisted Synthesis of 5H-[3][4]thiazolo[2,3-b]quinazolin-5-one
This protocol is based on the work of Pello´n and Docampo for the rapid, ultrasound-mediated Ullmann condensation.[5]
-
Reaction Setup: In a suitable vessel, create a mixture of 2-chlorobenzoic acid (0.04 mol), 2-aminothiazole (B372263) (0.08 mol), anhydrous potassium carbonate (0.02 mol), copper powder (0.2 g), pyridine (B92270) (0.02 mol), and water (25 mL).
-
Ultrasonic Irradiation: Place the vessel in an ultrasonic bath or use a sonic horn. Irradiate the mixture for 15-20 minutes at a frequency of 20 kHz. Monitor the internal temperature to ensure it does not rise excessively.[7]
-
Workup and Precipitation: After the irradiation period, cool the reaction mixture to approximately 10 °C.
-
Acidification: Acidify the cooled mixture with dilute HCl (1:1) to precipitate the product.
-
Isolation and Purification: Filter the resulting solid, wash it with water, and then extract it with boiling water to remove impurities. The product can be further purified by recrystallization from an appropriate solvent system (e.g., acetone-water) to afford the pure 5H-[3][4]thiazolo[2,3-b]quinazolin-5-one.[5]
Caption: Ultrasound-assisted workflow for fused quinazolinones.
Data Presentation: Summary of Synthetic Protocols
The following table summarizes the quantitative data for the described synthetic methodologies, allowing for easy comparison of conditions and outcomes.
| Entry | Heterocyclic Product | Synthetic Method | Key Reagents / Catalyst | Conditions | Yield (%) |
| 1 | N-Phenylanthranilic Acid | Ullmann Condensation | Cu₂O, K₂CO₃ | Reflux, 2-4 h | 82-93%[3] |
| 2 | 9(10H)-Acridone | Intramolecular Cyclization | Conc. H₂SO₄ | 100 °C, 4 h | 90-95%[3] |
| 3 | Phenanthridinone | Suzuki-Miyaura Coupling | Pd(OAc)₂, Phosphine Ligand, K₃PO₄ | Dioxane, 80-100 °C, 12-24 h | Good to Excellent (Typical) |
| 4 | Thiazolo[2,3-b]quinazolin-5-one | Ultrasound-Assisted Ullmann | Cu powder, K₂CO₃, Pyridine | Water, Ultrasonic Irradiation, 15-20 min | ~81%[5][7] |
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acid and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation - CONICET [bicyt.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2-Chlorobenzoate as a Versatile Building Block in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-chlorobenzoate (B514982) is a readily available and versatile building block in medicinal chemistry. Its chemical structure, featuring a chlorinated aromatic ring and an ethyl ester group, allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of complex pharmacologically active molecules. The presence of the chlorine atom at the ortho position to the ester functionality provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, and nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental in the construction of biaryl scaffolds and other substituted aromatic systems that are prevalent in many classes of therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of ethyl 2-chlorobenzoate in the synthesis of key intermediates for Angiotensin II Receptor Blockers (ARBs), a class of drugs widely used in the treatment of hypertension and heart failure.
Key Applications of this compound in Medicinal Chemistry
This compound serves as a crucial precursor for the synthesis of various heterocyclic and biaryl compounds. Its reactivity makes it particularly suitable for:
-
Suzuki-Miyaura Coupling Reactions: The chlorine atom can be efficiently replaced with a variety of aryl or heteroaryl groups through palladium-catalyzed cross-coupling with boronic acids or esters. This is a powerful method for the construction of carbon-carbon bonds and the synthesis of complex biaryl structures.
-
Nucleophilic Aromatic Substitution (SNAr) Reactions: The electron-withdrawing nature of the adjacent ester group activates the chlorine atom for displacement by nucleophiles such as amines, alcohols, and thiols. This allows for the introduction of diverse functional groups onto the aromatic ring.
-
Synthesis of Heterocyclic Scaffolds: this compound can be utilized in multi-step synthetic sequences to construct various heterocyclic ring systems that are common motifs in drug molecules.
Application Example: Synthesis of a Key Biphenyl (B1667301) Intermediate for Angiotensin II Receptor Blockers (ARBs)
A critical structural feature of many ARBs, such as Losartan, Valsartan, and Irbesartan, is a biphenyl scaffold. A key intermediate in the synthesis of these drugs is a 2'-substituted biphenyl-2-carboxylic acid derivative. This compound can be effectively employed as a starting material to construct this essential biphenyl core via a Suzuki-Miyaura coupling reaction.
Experimental Workflow for the Synthesis of Ethyl 2'-(cyanomethyl)biphenyl-2-carboxylate
The following workflow outlines the synthesis of a key biphenyl intermediate from this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of ethyl 2'-(cyanomethyl)biphenyl-2-carboxylate from this compound and 2-(cyanomethyl)phenylboronic acid.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | Reagent | Sigma-Aldrich |
| 2-(Cyanomethyl)phenylboronic acid | Reagent | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst Grade | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| Toluene | Anhydrous | Acros Organics |
| Deionized Water | --- | In-house |
| Ethyl Acetate (B1210297) | HPLC Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | EMD Millipore |
| Silica (B1680970) Gel (for column chromatography) | 60 Å, 230-400 mesh | Sorbent Technologies |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.85 g, 10.0 mmol), 2-(cyanomethyl)phenylboronic acid (1.77 g, 11.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with nitrogen three times.
-
Catalyst Addition: Under a nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous toluene (40 mL) and deionized water (10 mL) to the flask.
-
Reaction: The reaction mixture is heated to reflux (approximately 90-95 °C) and stirred vigorously for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water (2 x 20 mL) and brine (20 mL).
-
Extraction and Drying: The aqueous layers are combined and back-extracted with ethyl acetate (2 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: The purified ethyl 2'-(cyanomethyl)biphenyl-2-carboxylate is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 80-90% |
| Purity (HPLC) | >98% |
| ¹H NMR | Consistent with structure |
| Mass Spec (m/z) | [M+H]⁺ calculated and found |
Signaling Pathway of Angiotensin II Receptor Blockers (ARBs)
The biphenyl intermediate synthesized from this compound is a precursor to ARBs. These drugs exert their therapeutic effect by blocking the Angiotensin II Type 1 (AT₁) receptor, thus inhibiting the downstream signaling cascade that leads to vasoconstriction, inflammation, and fibrosis.
Conclusion
This compound is a cost-effective and versatile starting material in medicinal chemistry. Its utility in constructing complex molecular architectures, particularly the biphenyl core of Angiotensin II Receptor Blockers, highlights its importance in drug discovery and development. The provided protocols offer a practical guide for researchers to utilize this building block in their synthetic endeavors. Further exploration of its reactivity in various coupling and substitution reactions will undoubtedly lead to the discovery of novel and potent therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of Ethyl 2-chlorobenzoate
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the yield for the Suzuki coupling of Ethyl 2-chlorobenzoate (B514982). This reaction can be challenging due to the electronically deactivated and sterically hindered nature of the substrate.
Troubleshooting Guide: Low Conversion & Poor Yield
This section addresses common issues encountered during the Suzuki coupling of Ethyl 2-chlorobenzoate.
Question: My reaction shows low or no conversion of this compound. What are the likely causes and how can I fix it?
Answer: Low conversion is the most common problem and typically points to issues with the oxidative addition step, which is notoriously difficult for electron-deficient aryl chlorides.
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Inactive Catalyst System: The combination of the palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be active enough.
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Solution: Employ a more active catalyst system. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, RuPhos, or XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the challenging oxidative addition of the C-Cl bond.[1][2] Consider using modern palladium precatalysts (e.g., SPhos Pd G3) which are designed for these types of substrates.
-
-
Insufficient Temperature: The activation energy for the C-Cl bond cleavage is high.
-
Solution: Increase the reaction temperature. Reactions involving aryl chlorides often require temperatures between 80-120 °C. Solvents like toluene (B28343) or dioxane are suitable for these higher temperatures.
-
-
Inappropriate Base: The base is crucial for the transmetalation step and its effectiveness can be solvent-dependent.
-
Solution: Screen different bases. While common bases like K₂CO₃ can work, stronger, non-nucleophilic bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective for challenging couplings, especially in anhydrous solvent systems.
-
Question: My starting material is consumed, but the yield of the desired product is low, and I see several byproducts. What is happening?
Answer: The formation of byproducts indicates that while the catalyst is active, side reactions are outcompeting the desired cross-coupling.
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Homocoupling of Boronic Acid: This side reaction forms a biaryl byproduct from the boronic acid coupling with itself. It is often promoted by the presence of oxygen or an excess of Pd(II) at the start of the reaction.
-
Solution: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents before use. Using a Pd(0) source (e.g., Pd₂(dba)₃) or an efficient precatalyst can minimize the initial concentration of Pd(II).
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying the nucleophilic partner. This is often an issue with unstable boronic acids and can be accelerated by excess water or high temperatures.
-
Solution: Use a more stable boronic ester, such as a pinacol (B44631) or MIDA ester. Ensure your base is anhydrous if running the reaction under anhydrous conditions. If using an aqueous system, minimize the amount of water and avoid unnecessarily long reaction times.
-
-
Dehalogenation: The chloro group on the starting material is replaced by a hydrogen atom. This can occur if hydride sources are present in the reaction mixture.
-
Solution: Use high-purity, anhydrous solvents. Certain bases or additives can sometimes act as hydride sources, so screening different bases may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system to start with for coupling this compound? A1: For a sterically hindered and electron-deficient aryl chloride like this compound, a highly active catalyst system is recommended. A good starting point is a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[2][3] Alternatively, using a pre-formed palladium precatalyst like XPhos Pd G3 or SPhos Pd G3 can provide more consistent results.
Q2: Which base and solvent combination is most effective? A2: The choice is often interdependent. For challenging couplings, a strong base like K₃PO₄ is frequently effective.[2] It is commonly used in aprotic polar solvents like 1,4-dioxane (B91453) or toluene. Often, a small amount of water (e.g., a 10:1 solvent:water ratio) is added to help solubilize the base and facilitate the transmetalation step. Anhydrous conditions with a more soluble base like Cs₂CO₃ in dioxane can also be very effective.
Q3: Can the ester group on this compound be hydrolyzed under the reaction conditions? A3: Yes, ester hydrolysis is a potential side reaction, especially if using strong aqueous bases like NaOH or KOH, or if the reaction is run at high temperatures for extended periods. Using carbonate or phosphate bases generally minimizes this issue. If hydrolysis is observed, using anhydrous conditions or a milder base should be considered.
Q4: Is it necessary to use an inert atmosphere? A4: Absolutely. The palladium(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Furthermore, the presence of oxygen can promote the unwanted homocoupling of the boronic acid. It is crucial to degas all solvents and to assemble and run the reaction under an inert atmosphere of argon or nitrogen.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the Suzuki coupling of substrates similar to this compound. Yields are highly dependent on the specific boronic acid used and optimization is often required.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene / H₂O (10:1) | 100 | 18 | ~85-95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 16 | ~80-90 |
| 3 | XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | Toluene | 100 | 12 | ~90-98 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane / H₂O (5:1) | 100 | 20 | ~75-85 |
| 5 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene / EtOH / H₂O (4:1:1) | 90 | 24 | < 40 (Typically low for this substrate) |
Data is compiled for illustrative purposes based on typical conditions for sterically hindered aryl chlorides and may require optimization.
Experimental Protocols
This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid using a highly active catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
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Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
Toluene, anhydrous and degassed
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under a counterflow of argon or nitrogen.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound. If using a biphasic system, add the degassed water at this stage (e.g., Toluene/H₂O 10:1 v/v).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS. Aliquots can be taken periodically under a positive pressure of inert gas.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the desired product.
Visualizations
Caption: A typical experimental workflow for setting up the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
References
Identifying by-products in the hydrolysis of Ethyl 2-chlorobenzoate
Welcome to the technical support center for the hydrolysis of Ethyl 2-chlorobenzoate (B514982). This guide is designed for researchers, scientists, and drug development professionals to address specific issues that may arise during this chemical transformation. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure a successful and high-yield reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the hydrolysis of Ethyl 2-chlorobenzoate?
The primary product of the hydrolysis of this compound is 2-chlorobenzoic acid, with ethanol (B145695) as the co-product. The reaction can be catalyzed by either acid or base (saponification).
Q2: What are the potential by-products in the hydrolysis of this compound?
Under typical hydrolysis conditions, two main by-products can be formed:
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2-Hydroxybenzoic acid (Salicylic acid): This is formed through nucleophilic aromatic substitution of the chloride atom by a hydroxide (B78521) ion. This side reaction is more likely to occur under harsh basic conditions (high temperature, high concentration of base).
-
Chlorobenzene (B131634): This can be formed via decarboxylation of the main product, 2-chlorobenzoic acid. This is generally favored by high temperatures.
Q3: How can I minimize the formation of by-products?
To minimize by-product formation, it is recommended to use milder reaction conditions. For base-catalyzed hydrolysis (saponification), using a moderate concentration of base (e.g., 1-2 M NaOH or KOH) and maintaining a lower reaction temperature (e.g., room temperature to gentle reflux) can significantly reduce the formation of 2-hydroxybenzoic acid and chlorobenzene. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help in determining the optimal reaction time to prevent prolonged exposure to harsh conditions.
Q4: What analytical methods are suitable for monitoring the reaction and identifying by-products?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for monitoring the reaction progress and identifying the main product and potential by-products.
-
HPLC: Can be used to separate and quantify the starting material (this compound), the main product (2-chlorobenzoic acid), and the 2-hydroxybenzoic acid by-product.
-
GC-MS: Is particularly useful for identifying and quantifying the more volatile chlorobenzene by-product, as well as the main product after derivatization (e.g., methylation).
Troubleshooting Guides
Issue 1: Incomplete or Slow Hydrolysis
| Potential Cause | Troubleshooting Steps & Recommendations |
| Insufficient Reagent | Ensure an excess of the hydrolyzing agent (acid or base) is used. For saponification, a 2-3 fold molar excess of base is recommended. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for by-product formation. Refluxing is often necessary for complete reaction. |
| Poor Solubility | The two-phase nature of the reaction (aqueous base and organic ester) can slow down the reaction. Adding a co-solvent like ethanol or THF can improve solubility and increase the reaction rate. |
| Steric Hindrance | The ortho-chloro substituent can sterically hinder the attack of the nucleophile. Allow for a longer reaction time and monitor the reaction progress. |
Issue 2: Excessive By-product Formation
| Potential Cause | Troubleshooting Steps & Recommendations |
| High Reaction Temperature | High temperatures can promote both nucleophilic aromatic substitution and decarboxylation. Reduce the reaction temperature and extend the reaction time if necessary. |
| High Concentration of Base | A high concentration of hydroxide ions can favor the formation of 2-hydroxybenzoic acid. Use a more moderate concentration of the base (e.g., 1-2 M). |
| Prolonged Reaction Time | Extended reaction times, especially at elevated temperatures, can lead to increased by-product formation. Monitor the reaction closely and stop it once the starting material is consumed. |
Data Presentation
| Compound | Chemical Structure | Formation Conditions |
| This compound | C9H9ClO2 | Starting Material |
| 2-Chlorobenzoic acid | C7H5ClO2 | Main Product (Acid or Base Hydrolysis) |
| Ethanol | C2H5OH | Co-product |
| 2-Hydroxybenzoic acid | C7H6O3 | By-product (More likely in strong base, high temp.) |
| Chlorobenzene | C6H5Cl | By-product (More likely at high temp.) |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of this compound
This protocol is designed to maximize the yield of 2-chlorobenzoic acid while minimizing by-product formation.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
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Deionized water
-
Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
-
Separatory funnel
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Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol (5-10 volumes).
-
Add a 2 M aqueous solution of NaOH or KOH (2-3 equivalents).
-
Heat the mixture to a gentle reflux and stir.
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Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) eluent). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Add water to the residue to dissolve the sodium 2-chlorobenzoate.
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Transfer the aqueous solution to a separatory funnel and wash with diethyl ether or dichloromethane (B109758) to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~2. A white precipitate of 2-chlorobenzoic acid will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold deionized water.
-
Dry the product in a desiccator or a vacuum oven at low heat.
Protocol 2: Acid-Catalyzed Hydrolysis of this compound
Materials:
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This compound
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and a 10% aqueous solution of H₂SO₄ or HCl (5-10 volumes).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC. Acid-catalyzed hydrolysis is generally slower than saponification and may require several hours.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated solution of NaHCO₃ to remove the acid catalyst and the 2-chlorobenzoic acid product as its sodium salt.
-
The aqueous layer now contains the sodium 2-chlorobenzoate. Cool this layer in an ice bath and acidify with concentrated HCl to precipitate the 2-chlorobenzoic acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Mandatory Visualizations
Caption: Reaction pathways in the hydrolysis of this compound.
Purification of Ethyl 2-chlorobenzoate from unreacted starting materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 2-chlorobenzoate (B514982) from unreacted starting materials.
Troubleshooting Guides
This section addresses common issues encountered during the purification of Ethyl 2-chlorobenzoate.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Initial Work-up | Incomplete reaction. | - Increase reaction time or temperature. - Use a larger excess of ethanol (B145695) to drive the esterification equilibrium towards the product. |
| Inefficient removal of acidic starting material (2-chlorobenzoic acid). | - Perform an aqueous wash with a mild base like sodium bicarbonate solution to selectively remove the acidic starting material.[1][2][3] | |
| Multiple Spots on TLC Plate Close to the Product Spot | Presence of isomeric impurities. | - Isomeric impurities can be challenging to separate. Utilize flash chromatography with a shallow solvent gradient for better separation. - Consider using a different stationary phase for chromatography. |
| Degradation of the product during work-up. | - Avoid prolonged exposure to strong acidic or basic conditions during extraction and washing steps. - Perform work-up at lower temperatures to minimize degradation. | |
| "Oiling Out" During Recrystallization | The chosen solvent is too nonpolar for the compound, causing it to separate as an oil at a temperature above its melting point. | - Use a more polar solvent or a solvent pair. - Add the anti-solvent (the solvent in which the compound is less soluble) more slowly and at a slightly lower temperature. |
| The solution is supersaturated. | - Scratch the inside of the flask with a glass rod at the meniscus to induce crystallization. - Add a seed crystal of pure this compound. | |
| Poor Recovery After Recrystallization | Too much solvent was used, leading to significant product loss in the mother liquor. | - Use the minimum amount of hot solvent necessary to completely dissolve the compound.[4] |
| The compound has significant solubility in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent.[4] | |
| Broad or Tailing Peaks in HPLC Analysis | Inappropriate mobile phase pH for the analyte. | - For acidic impurities like 2-chlorobenzoic acid, adding a small amount of a weak acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape.[5] |
| Secondary interactions between the analyte and the stationary phase. | - Use a high-purity silica-based column or consider a different stationary phase chemistry. | |
| Column overload. | - Reduce the injection volume or the concentration of the sample. |
Frequently Asked Questions (FAQs)
Q1: What are the primary unreacted starting materials I need to remove during the purification of this compound?
The primary starting materials that may remain after the synthesis are 2-chlorobenzoic acid and ethanol. Due to the acidic nature of 2-chlorobenzoic acid, it can be effectively removed using an acid-base extraction.[1][2][3] Excess ethanol is typically removed by washing with water or brine.
Q2: Which purification technique is most suitable for removing unreacted 2-chlorobenzoic acid?
Acid-base extraction is the most effective method. By washing the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with an aqueous solution of a weak base, such as sodium bicarbonate, the acidic 2-chlorobenzoic acid is converted to its water-soluble carboxylate salt and is drawn into the aqueous layer.[1][2][3] The neutral this compound remains in the organic layer.
Q3: How can I remove residual ethanol from my crude product?
Residual ethanol can be removed by washing the organic layer with water or a saturated sodium chloride solution (brine). Ethanol is highly soluble in water and will partition into the aqueous phase.
Q4: What is a good solvent system for the recrystallization of this compound?
While specific solvent systems for this compound are not extensively documented, a general rule of thumb is to use a solvent or solvent pair where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6][7] For esters, solvent mixtures like ethanol/water or hexane/ethyl acetate (B1210297) can be effective.[6] It is recommended to perform small-scale solvent screening to determine the optimal system.
Q5: When should I consider using column chromatography for purification?
Column chromatography is recommended when simpler methods like extraction and recrystallization fail to achieve the desired purity, especially for removing non-acidic impurities or isomers that have similar solubilities to the product.
Q6: How can I assess the purity of my final this compound product?
The purity of this compound can be effectively determined using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate and quantify the product and any remaining impurities.[5]
-
Gas Chromatography (GC): GC is another excellent method for assessing the purity of volatile compounds like esters. A certificate of analysis for a commercial sample of this compound showed a purity of 99.17% as determined by GC.[8]
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid, qualitative assessment of purity throughout the purification process.
Experimental Protocols
Protocol 1: Acid-Base Extraction to Remove 2-Chlorobenzoic Acid
-
Dissolve the Crude Product: Dissolve the crude reaction mixture containing this compound and unreacted 2-chlorobenzoic acid in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
First Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.
-
Mix and Vent: Stopper the funnel, invert it, and open the stopcock to release any pressure buildup from CO₂ evolution. Close the stopcock and shake the funnel gently for 1-2 minutes, venting periodically.
-
Separate Layers: Place the funnel in a ring stand and allow the layers to separate completely. The upper layer will be the organic phase containing the this compound, and the lower layer will be the aqueous phase containing the sodium 2-chlorobenzoate salt.
-
Drain Aqueous Layer: Carefully drain the lower aqueous layer into a separate flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of saturated sodium bicarbonate solution to ensure complete removal of the acidic impurity.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate solution and dissolved salts.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to help remove residual water from the organic layer.
-
Dry and Concentrate: Drain the organic layer into a clean, dry flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of the crude product and test its solubility in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, and mixtures like ethanol/water) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Data Presentation
Table 1: Purity Analysis of this compound
| Parameter | Supplier A | Acceptance Criteria |
| Purity (by GC) | 99.17%[8] | ≥ 98.0% |
| Water Content (Karl Fischer) | 0.03%[8] | ≤ 0.5% |
| Appearance | Colorless to light yellow liquid[8] | Colorless to light yellow liquid |
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. file.leyan.com [file.leyan.com]
Technical Support Center: Mitigating Catalyst Poisoning in Cross-Coupling Reactions of Aryl Chlorides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of catalyst poisoning in cross-coupling reactions involving aryl chlorides. Given their cost-effectiveness and broad availability, aryl chlorides are attractive substrates, but their lower reactivity often necessitates highly active catalysts that are susceptible to deactivation.[1]
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with an aryl chloride has stalled. How can I determine if catalyst poisoning is the issue?
A1: The most common sign of catalyst poisoning is the formation of a black precipitate, known as palladium black, which is an inactive, agglomerated form of the palladium catalyst.[2][3] This indicates that the active Pd(0) species has been either oxidized or has aggregated, leading to a decrease in the concentration of the active catalyst in the solution. Other signs include a sluggish reaction rate or a complete lack of conversion, even with increased catalyst loading.[4]
Q2: What are the most common sources of catalyst poisons in these reactions?
A2: Catalyst poisons are impurities that bind to the active sites of the catalyst, reducing its effectiveness.[5] Common sources include:
-
Starting Materials: Impurities in the aryl chloride, such as sulfur-containing compounds (thiols, thioethers), can act as potent catalyst poisons.[6][7]
-
Reagents: The quality of the base and organometallic reagent is crucial. Some bases may contain impurities, and certain organometallic reagents have limited stability.[2]
-
Solvents: The presence of oxygen in improperly degassed solvents can oxidize the active Pd(0) catalyst to inactive Pd(II) species.
-
Ligands: Phosphine (B1218219) ligands, especially bulky, electron-rich ones required for activating aryl chlorides, can degrade over time, particularly at higher temperatures.[2][8][9]
Q3: Can the choice of base affect catalyst stability?
A3: Absolutely. The strength, solubility, and purity of the base are critical.[2] For instance, in cobalt-catalyzed Suzuki couplings of aryl chlorides, an excess of potassium tert-butoxide can inhibit and then poison the catalyst, while lithium tert-butoxide performs poorly and can also act as a poison.[10] It is essential to use a high-purity base and to strictly control its stoichiometry.
Q4: Are there additives that can protect the catalyst?
A4: Yes, "sacrificial" agents or scavengers can be used to trap poisons before they reach the catalyst.[5][11] For example, poison traps made of materials that selectively absorb impurities can be integrated into the catalyst system.[5][11] In some cases, co-embedding sulfide (B99878) scavengers like solid alkaline compounds (e.g., Ca(OH)₂) or oxidizing agents (e.g., MnO₂) with the catalyst can extend its lifetime by binding with permeating poisons like H₂S.[12]
Troubleshooting Guide: Low Conversion in Aryl Chloride Cross-Coupling
This guide provides a systematic approach to diagnosing and resolving low conversion issues, a common problem when working with aryl chlorides.
Problem: Your Suzuki-Miyaura, Heck, or Buchwald-Hartwig reaction using an aryl chloride shows low to no product formation.
Step 1: Visual Inspection of the Reaction
-
Question: Do you observe a black precipitate?
-
Analysis: The formation of palladium black is a strong indicator of catalyst decomposition.[2][3]
-
Potential Causes & Solutions:
-
Presence of Oxygen: Thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (e.g., nitrogen or argon).
-
High Reaction Temperature: Excessive heat can accelerate catalyst agglomeration. Consider lowering the reaction temperature.
-
Inappropriate Ligand-to-Metal Ratio: A 2:1 ratio of monodentate phosphine ligand to palladium is a good starting point for many reactions. High ligand-to-palladium ratios can sometimes shut down the reaction.[4]
-
Step 2: Evaluate Starting Materials and Reagents
-
Question: Have you confirmed the purity of your aryl chloride and other reagents?
-
Analysis: Impurities are a primary cause of catalyst poisoning.[2] Aryl chlorides, in particular, can contain sulfur compounds that strongly bind to and deactivate palladium catalysts.[6][7]
-
Potential Causes & Solutions:
-
Sulfur Impurities: Purify the aryl chloride before use. See the detailed protocol below for a common purification method.
-
Reagent Quality: Use high-purity bases and ensure the stability of your organometallic partner (e.g., boronic acids can degrade; consider using the corresponding boronic ester).[2]
-
Step 3: Re-evaluate Reaction Conditions
-
Question: Are your reaction conditions optimized for the challenging aryl chloride substrate?
-
Analysis: Aryl chlorides are less reactive than aryl bromides or iodides and often require more forcing conditions or specialized catalyst systems.[1][2]
-
Potential Causes & Solutions:
-
Sub-optimal Ligand Choice: For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to facilitate the difficult oxidative addition step.[2] Consider screening a panel of ligands.
-
Insufficient Catalyst Loading: While low loadings are ideal, for a difficult reaction, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can be a pragmatic solution to achieve conversion.[2][4]
-
Solvent and Base Choice: The solvent and base must be compatible and effective. A solvent screen (e.g., Toluene, Dioxane, DMF, THF) and a base screen (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary.[2]
-
Data Presentation
The following tables summarize the impact of common poisons and the effectiveness of various mitigation strategies.
Table 1: Effect of Common Poisons on Palladium Catalyst Activity
| Poison Source | Example Poison | Mechanism of Poisoning | Observed Effect |
| Aryl Chloride Substrate | Sulfur Compounds (e.g., thiophene, H₂S) | Strong coordination to the Pd center, blocking the active site.[6][7][13] | Significant to complete inhibition of catalytic activity.[6] |
| Solvents | Oxygen (from air) | Oxidation of active Pd(0) to inactive Pd(II) species. | Formation of palladium black and loss of catalytic activity. |
| Reagents (Base) | Excess alkoxide base | Inhibition and subsequent poisoning of the catalyst.[10] | Drastic reduction in reaction rate and yield.[10] |
| Ligand Degradation | Phosphine Oxidation | Oxidation of phosphine ligands, reducing their ability to stabilize the Pd catalyst.[2] | Catalyst aggregation and deactivation.[8][9] |
Table 2: Quantitative Impact of Mitigation Strategies
| Issue | Mitigation Strategy | Experimental Condition | Yield/Conversion Improvement |
| Sulfide Poisoning | Co-embedding of Sulfide Scavenger (Ca(OH)₂) | Batch reaction with stepwise poisoning. | Retained Pd activity of 30-60% compared to scavenger-free catalysts.[12] |
| Catalyst Agglomeration | Use of Olefin Additives in Mechanochemistry | Solid-state Buchwald-Hartwig amination. | Prevents catalyst deactivation by acting as dispersants for the palladium catalyst.[14] |
| Oxygen-induced Deactivation | Thorough Degassing of Solvents and Reagents | Standard cross-coupling reaction setup. | Prevents formation of palladium black and ensures consistent high yields. |
| Low Reactivity of Aryl Chloride | Switch to Bulky, Electron-Rich Ligand (e.g., XPhos) | Suzuki-Miyaura coupling. | Enables coupling of unactivated and sterically hindered aryl chlorides.[2] |
Experimental Protocols
Protocol 1: Purification of Aryl Chlorides to Remove Sulfur Impurities
This protocol describes a general method for removing sulfur-containing impurities from liquid aryl chlorides, which are known catalyst poisons.
Materials:
-
Aryl chloride (crude)
-
Activated carbon
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Filtration apparatus (e.g., Buchner funnel or a sintered glass funnel)
-
Distillation apparatus
Procedure:
-
Slurry with Activated Carbon: In a flask, create a slurry of the crude aryl chloride with 5-10% (w/w) of activated carbon.
-
Stirring: Stir the slurry vigorously at room temperature for 1-2 hours. The activated carbon will adsorb many polar and sulfur-containing impurities.
-
Filtration: Filter the mixture through a pad of celite or a fine porosity filter paper to remove the activated carbon.
-
Drying: Dry the filtered aryl chloride over a suitable drying agent like anhydrous MgSO₄ or Na₂SO₄.
-
Distillation: For volatile aryl chlorides, perform a fractional distillation under atmospheric or reduced pressure. Collect the fraction corresponding to the boiling point of the pure aryl chloride. This step is highly effective at separating the desired product from less volatile or more volatile impurities.
-
Storage: Store the purified aryl chloride under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination.
Protocol 2: General Procedure for a Robust Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is a starting point for the coupling of challenging aryl chloride substrates, incorporating best practices to mitigate catalyst deactivation.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., SPhos or XPhos)
-
Aryl chloride (purified)
-
Arylboronic acid or ester
-
Base (e.g., K₃PO₄, high purity)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Reaction vessel (e.g., Schlenk tube or oven-dried flask)
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the reaction vessel, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), the aryl chloride (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Catalytic cycle and common deactivation pathways.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 14. research.rug.nl [research.rug.nl]
Technical Support Center: Grignard Reaction of Ethyl 2-chlorobenzoate
Welcome to the technical support center for the Grignard reaction of Ethyl 2-chlorobenzoate (B514982). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during this specific Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected main product of the Grignard reaction with ethyl 2-chlorobenzoate?
The primary product is a tertiary alcohol. The Grignard reagent (R-MgX) will add twice to the ester functionality. The first addition results in the formation of a ketone intermediate, which is more reactive than the starting ester and rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent.[1][2]
Q2: Will the Grignard reagent react with the chloro group on the benzene (B151609) ring?
While Grignard reagents can react with aryl halides, the reactivity order is generally I > Br > Cl.[3] The ester group is significantly more electrophilic and therefore more reactive towards nucleophilic attack by the Grignard reagent. Under typical Grignard reaction conditions, the primary reaction will be the addition to the ester carbonyl. However, side reactions involving the chloro group, such as halogen-magnesium exchange, can potentially occur, especially at elevated temperatures or with prolonged reaction times.
Q3: What are the most common side reactions to be aware of?
Besides the potential for reaction at the chloro-substituent, other common side reactions in Grignard reactions include:
-
Wurtz-type coupling: The Grignard reagent can couple with any unreacted alkyl/aryl halide used to generate the reagent, forming a homo-coupled byproduct.[4]
-
Reaction with moisture or protic solvents: Grignard reagents are highly basic and will be quenched by water, alcohols, or any other protic source, leading to the formation of a hydrocarbon and a reduction in the yield of the desired alcohol.[4][5]
-
Enolization: If the Grignard reagent is sterically hindered, it may act as a base and deprotonate the alpha-carbon of the ester, leading to the formation of an enolate and recovery of the starting material after workup.[6]
Q4: How does the ortho-chloro substituent affect the reaction?
The ortho-chloro group can exert steric hindrance, potentially slowing down the rate of the Grignard addition to the ester carbonyl.[7] This steric effect might necessitate longer reaction times or slightly elevated temperatures to achieve full conversion.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired tertiary alcohol | 1. Wet glassware or solvents: Grignard reagents are extremely sensitive to moisture. 2. Inactive magnesium: The surface of the magnesium turnings may be oxidized. 3. Impure starting materials: The alkyl/aryl halide or the this compound may contain impurities. 4. Incorrect reaction temperature: The reaction may not have been initiated or may have been too sluggish at low temperatures. | 1. Thoroughly flame-dry all glassware under vacuum or in an oven before use. Use anhydrous solvents. 2. Activate the magnesium turnings using methods such as grinding, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[4] 3. Purify starting materials by distillation or other appropriate methods. 4. Gentle warming may be required to initiate the reaction. Once initiated, maintain an appropriate temperature, often refluxing in ether or THF. |
| Formation of a significant amount of hydrocarbon byproduct | Presence of a protic source: This could be water in the reagents or solvent, or acidic protons on the substrate. | Ensure all reagents and solvents are scrupulously dried. If the substrate has acidic protons, a protecting group strategy may be necessary. |
| Recovery of a large amount of starting ester | 1. Insufficient Grignard reagent: Less than two equivalents of the Grignard reagent were used. 2. Steric hindrance: The ortho-chloro group may be hindering the approach of the Grignard reagent. 3. Low reaction temperature: The reaction may be too slow at the temperature used. | 1. Use at least two full equivalents of the Grignard reagent. It is common to use a slight excess (e.g., 2.1-2.5 equivalents).[1] 2. Increase the reaction time and/or gently heat the reaction mixture to reflux. 3. Consider running the reaction at the reflux temperature of the solvent (e.g., THF). |
| Presence of a significant amount of ketone intermediate | Insufficient Grignard reagent: Only one equivalent of the Grignard reagent reacted. | Add a second equivalent of the Grignard reagent. The ketone is generally more reactive than the ester, so this should proceed readily.[1][6] |
| Formation of Wurtz-type coupling byproducts | High concentration of alkyl/aryl halide during Grignard formation. | Add the alkyl/aryl halide solution slowly to the magnesium turnings to maintain a low concentration throughout the addition. |
Data Summary
| Reaction Condition | Expected Major Product | Potential Side Products | Anticipated Yield Range (General) |
| 2.1 eq. PhMgBr, anhydrous THF, reflux | 2-Chloro-α,α-diphenylbenzyl alcohol | Biphenyl, Benzene, unreacted starting material | 60-80% |
| 2.1 eq. MeMgBr, anhydrous Et₂O, reflux | 2-(2-Chlorophenyl)propan-2-ol | Ethane, unreacted starting material | 65-85% |
| < 2 eq. Grignard reagent | Mixture of tertiary alcohol and ketone | Hydrocarbon, unreacted starting material | Variable |
| Non-anhydrous conditions | Hydrocarbon from Grignard reagent | Low to no desired product | <10% |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-α,α-diphenylbenzyl alcohol using Phenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Iodine crystal (for activation)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous Et₂O.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate initiation.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of this compound in anhydrous Et₂O in the dropping funnel.
-
Add the this compound solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Main reaction pathway for the Grignard reaction of this compound.
Caption: Wurtz-type coupling side reaction.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bohr.winthrop.edu [bohr.winthrop.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. amherst.edu [amherst.edu]
Improving the reaction rate of the Sonogashira coupling with Ethyl 2-chlorobenzoate
Technical Support Center: Sonogashira Coupling of Ethyl 2-chlorobenzoate (B514982)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Sonogashira coupling reaction with Ethyl 2-chlorobenzoate. Given that this compound is a sterically hindered and electronically deactivated aryl chloride, this guide focuses on strategies to improve the reaction rate and overall yield.
Troubleshooting Guide
This section addresses common issues encountered during the Sonogashira coupling of this compound.
1. Low to No Conversion of Starting Material
-
Question: I am not observing any significant consumption of my this compound. What are the likely causes and how can I address this?
-
Answer: Low or no conversion is a common issue when working with less reactive aryl chlorides. The primary bottleneck is often the oxidative addition of the aryl chloride to the palladium(0) complex. Here are several factors to consider and troubleshoot:
-
Inactive Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may be insufficient for this substrate.
-
Solution: Employ a more active catalyst system. This typically involves the use of bulky and electron-rich phosphine (B1218219) ligands which promote the oxidative addition step. Consider ligands such as XPhos, SPhos, or other biaryl phosphines.
-
-
Insufficient Reaction Temperature: The activation of the C-Cl bond in this compound requires significant thermal energy.
-
Solution: Increase the reaction temperature. A range of 80-120 °C is often necessary for the coupling of aryl chlorides. Careful optimization is required to avoid degradation of starting materials or products.
-
-
Inappropriate Base: The base plays a crucial role in the deprotonation of the terminal alkyne and the overall catalytic cycle.
-
Solution: While amine bases like triethylamine (B128534) are common, stronger inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be more effective for this challenging substrate.
-
-
Suboptimal Solvent: The polarity of the solvent can significantly impact the reaction rate.
-
Solution: Polar aprotic solvents like DMF, DMSO, or NMP are generally more effective than less polar solvents like THF or toluene (B28343) for couplings involving aryl chlorides.
-
-
2. Significant Homocoupling of the Terminal Alkyne (Glaser Coupling)
-
Question: I am observing a significant amount of a byproduct that appears to be the dimer of my terminal alkyne. How can I minimize this side reaction?
-
Answer: The formation of alkyne dimers, known as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when using a copper(I) co-catalyst in the presence of oxygen.
-
Copper-Free Conditions: The most direct approach to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst. This will likely require a more active palladium catalyst system and potentially higher temperatures or longer reaction times to achieve good conversion of the aryl chloride.
-
Thorough Degassing: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.
-
Solution: Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of an inert gas throughout the experiment.
-
-
Controlled Alkyne Addition: A high concentration of the copper acetylide can favor homocoupling.
-
Solution: In some cases, slow addition of the terminal alkyne to the reaction mixture via a syringe pump can help to keep its concentration low, thereby minimizing the rate of dimerization.
-
-
3. Palladium Catalyst Decomposition (Formation of Palladium Black)
-
Question: My reaction mixture is turning black, and I suspect my palladium catalyst is precipitating. What can I do to prevent this?
-
Answer: The formation of a black precipitate, known as palladium black, indicates the decomposition of the active Pd(0) catalyst, leading to a loss of catalytic activity.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst.
-
Solution: The use of bulky and electron-rich phosphine ligands can help to stabilize the palladium center and prevent agglomeration into palladium black.
-
-
Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition.
-
Solution: While higher temperatures are often needed for aryl chloride activation, it is important to find an optimal temperature that promotes the desired reaction without causing significant catalyst decomposition.
-
-
Solvent Effects: Some solvents may be more prone to promoting the formation of palladium black.
-
Solution: If catalyst decomposition is a persistent issue, consider screening different polar aprotic solvents.
-
-
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields in the Sonogashira coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for the Sonogashira coupling of this compound?
A1: Due to the sterically hindered and electron-deficient nature of this compound, standard palladium catalysts like Pd(PPh₃)₄ may show low activity. It is highly recommended to use a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a bulky and electron-rich phosphine ligand. These ligands facilitate the challenging oxidative addition step.
| Ligand Type | Examples | Rationale |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly effective for cross-coupling of aryl chlorides due to their steric bulk and electron-donating properties. |
| Buchwald Ligands | cataCXium® A, JohnPhos | A broad class of effective ligands for challenging cross-coupling reactions. |
Q2: What is the optimal reaction temperature?
A2: While many Sonogashira couplings can proceed at room temperature for more reactive aryl halides, aryl chlorides typically require elevated temperatures. For this compound, a starting temperature of 80-100 °C is recommended. The optimal temperature may need to be determined empirically, but it is unlikely that this reaction will proceed efficiently at low temperatures.
Q3: Which base should I use and in what quantity?
A3: The choice of base is critical. While organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used, they may not be sufficiently strong for this substrate. Inorganic bases often provide better results.
| Base | Typical Amount (equivalents) | Notes |
| Cesium Carbonate (Cs₂CO₃) | 2 - 3 | Often provides excellent results with challenging substrates. |
| Potassium Phosphate (K₃PO₄) | 2 - 3 | Another strong inorganic base that can be effective. |
| Triethylamine (Et₃N) | 2 - 5 | A common choice, but may be less effective for this specific substrate. Can also act as a solvent. |
Q4: What is the best solvent for this reaction?
A4: Polar aprotic solvents are generally preferred for the Sonogashira coupling of aryl chlorides as they can help to solubilize the catalyst and reagents and promote the reaction.
| Solvent | Dielectric Constant | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | A common and effective solvent for this type of reaction. |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | Highly polar, can be very effective but may be more difficult to remove. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | Another high-boiling polar aprotic solvent. |
| Toluene | 2.4 | 111 | Less polar, may be less effective but can be an option, especially in copper-free systems. |
Q5: Should I use a copper co-catalyst?
A5: The use of a copper(I) co-catalyst (e.g., CuI) is the traditional method for the Sonogashira reaction and can significantly increase the reaction rate. However, it also promotes the undesirable homocoupling of the terminal alkyne (Glaser coupling). For a challenging substrate like this compound, starting with a copper-free system and a highly active palladium catalyst is a good strategy to avoid this side reaction. If the reaction rate is too slow, a small amount of CuI (1-5 mol%) can be added, but meticulous degassing of the reaction mixture is then essential.
Experimental Protocols
The following is a general starting protocol for the Sonogashira coupling of this compound. This protocol is based on best practices for challenging aryl chlorides and should be optimized for specific alkynes and reaction scales.
General Protocol for Copper-Free Sonogashira Coupling
This protocol is recommended as a starting point to minimize the risk of alkyne homocoupling.
Materials:
-
This compound (1.0 equivalent)
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF or DMSO)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the palladium precursor, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Generalized Sonogashira Catalytic Cycle
Caption: A simplified diagram of the copper-co-catalyzed Sonogashira coupling cycle. In copper-free variations, the alkyne is activated directly by the palladium complex.
Preventing homocoupling in Sonogashira reactions of aryl halides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Sonogashira reactions, with a specific focus on preventing undesired homocoupling of terminal alkynes.
Troubleshooting Guide: Preventing Homocoupling (Glaser Coupling)
Homocoupling of terminal alkynes, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings that can significantly lower the yield of the desired cross-coupled product. This guide provides a systematic approach to diagnosing and resolving this issue.
Root Causes of Homocoupling
The primary drivers of homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][2] The copper acetylide intermediate, essential for the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of oxygen, leading to the formation of a 1,3-diyne (the homocoupled product).[1][3]
Key Factors Influencing Homocoupling:
-
Presence of Oxygen: Rigorous exclusion of air is critical as oxygen promotes the oxidative dimerization of copper acetylides.[1][2]
-
High Copper Catalyst Loading: While necessary for the reaction, an excessive concentration of copper(I) can accelerate the rate of homocoupling.[1]
-
Slow Cross-Coupling Rate: If the desired cross-coupling reaction is sluggish, the terminal alkyne has a greater opportunity to homocouple. This can be due to an inactive palladium catalyst or a less reactive aryl/vinyl halide.[1]
-
Elevated Temperatures: Higher reaction temperatures can sometimes favor the homocoupling pathway.[1]
Strategies to Minimize Homocoupling
Several strategies can be employed to suppress the formation of the Glaser byproduct. The choice of method will depend on the specific substrates and reaction requirements.
-
Implement Copper-Free Conditions: The most direct approach to prevent copper-mediated homocoupling is to conduct the reaction without a copper co-catalyst.[1][4][5] This may necessitate higher temperatures or more active palladium catalysts but effectively eliminates the primary pathway for this side reaction.[1]
-
Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents.[1][2] This can be achieved through methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the liquids.[1] Maintaining a positive pressure of inert gas throughout the reaction is crucial.[2]
-
Slow Addition of the Terminal Alkyne: Adding the terminal alkyne to the reaction mixture slowly can help maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.[2]
-
Use of a Reducing Atmosphere: An atmosphere of hydrogen gas diluted with nitrogen or argon has been shown to reduce the amount of homocoupling side product to as low as 2%.[6] The hydrogen likely reduces residual oxygen in the reaction mixture.[6]
Quantitative Data on Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of the desired cross-coupled product versus the homocoupled byproduct.
| Condition | Cross-Coupled Product Yield (%) | Homocoupled Product Yield (%) | Notes |
| Standard (with CuI, in air) | Low to Moderate | High | Oxygen promotes Glaser coupling. |
| Standard (with CuI, N2 atm) | Moderate to High | Moderate | Inert atmosphere reduces but may not eliminate homocoupling. |
| Copper-Free (N2 atm) | High | Very Low to None | Eliminates the primary catalyst for homocoupling.[1][4] |
| Slow Alkyne Addition (with CuI, N2 atm) | High | Low | Low alkyne concentration disfavors dimerization.[2] |
| H2/N2 Atmosphere (with CuI) | Very High | ~2% | Hydrogen acts as an in-situ oxygen scavenger.[6] |
Note: Yields are representative and can vary based on specific substrates, catalysts, and other reaction conditions.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Reaction under Inert Atmosphere
This protocol details the steps to rigorously exclude oxygen, which is critical for suppressing Glaser coupling in copper-catalyzed reactions.
-
Reagent and Glassware Preparation: All glassware should be flame-dried or oven-dried and allowed to cool under a stream of inert gas (argon or nitrogen). All solvents and liquid reagents must be thoroughly degassed. Solid reagents should be dried in a vacuum oven.
-
Reaction Setup (using Schlenk Technique):
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).[2]
-
Evacuate and backfill the flask with inert gas three times.
-
Under a positive flow of inert gas, add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).[2]
-
-
Reaction Execution:
-
Stir the mixture and add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise via syringe.[2]
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Copper-Free Sonogashira Reaction
This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to minimize homocoupling.
-
Reagent and Glassware Preparation: Ensure all solvents are anhydrous and degassed. The aryl halide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and phosphine (B1218219) ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[2]
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).[2]
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).[2]
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.[2]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with an appropriate organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Visualizations
References
Technical Support Center: Large-Scale Synthesis of Ethyl 2-chlorobenzoate
Welcome to the technical support center for the large-scale synthesis of Ethyl 2-chlorobenzoate (B514982). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of Ethyl 2-chlorobenzoate.
Issue 1: Low or No Product Formation
Symptom: Analysis of the crude reaction mixture by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) shows a significant amount of unreacted 2-chlorobenzoic acid.
Possible Causes & Solutions:
-
Reversible Reaction Equilibrium: The Fischer-Speier esterification is a reversible reaction.[1]
-
Recommended Solution: To drive the equilibrium towards the product, use a large excess of ethanol (B145695) (10-20 molar equivalents), which can also serve as the solvent.[1] Another strategy is to remove water as it forms, for instance, by using a Dean-Stark apparatus.[1]
-
-
Insufficient Acid Catalyst: The reaction rate is dependent on the concentration of the acid catalyst.
-
Recommended Solution: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is used.[1]
-
-
Low Reaction Temperature: While the reaction is often performed at reflux, an insufficient temperature can lead to a slow reaction rate.
-
Recommended Solution: Ensure the reaction mixture is heated to a gentle boil to maintain an adequate reaction rate.[2]
-
Issue 2: Presence of Impurities in the Final Product
Symptom: The isolated product shows the presence of unreacted 2-chlorobenzoic acid or other byproducts in NMR or LC-MS analysis.
Possible Causes & Solutions:
-
Incomplete Reaction: As mentioned previously, the reversible nature of the reaction can lead to leftover starting material.
-
Recommended Solution: Increase the reaction time or the excess of ethanol to ensure the reaction goes to completion.
-
-
Hydrolysis of the Ester Product: Prolonged exposure to harsh acidic or basic conditions during the work-up can hydrolyze the ester back to the carboxylic acid and alcohol.[3]
-
Ineffective Purification: The purification method may not be adequately separating the product from impurities.
-
Recommended Solution: For laboratory scale, silica (B1680970) gel column chromatography can be effective for purification.[4] For large-scale operations, fractional distillation under reduced pressure is a common method.[2] High-Performance Liquid Chromatography (HPLC) can also be used for isolation and purification.[5]
-
Issue 3: Colored Impurities in the Final Product
Symptom: The isolated product has a yellow or brownish tint.
Possible Causes & Solutions:
-
Side Reactions: At elevated temperatures, side reactions of the starting materials or intermediates can occur, leading to colored impurities.
-
Recommended Solution: While heating is necessary, avoid excessive temperatures or prolonged reaction times that could promote side reactions. Monitor the reaction progress using TLC or GC to determine the optimal reaction time.
-
-
Contamination from Reagents or Solvents: Impurities in the starting materials or solvents can be carried through the synthesis.
-
Recommended Solution: Ensure the use of high-purity reagents and solvents. If necessary, purify the starting materials before use.
-
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
Q1: What is the most common method for the large-scale synthesis of this compound?
The most common and classic method is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating 2-chlorobenzoic acid with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid.[1]
Q2: Why is a large excess of ethanol used in the Fischer-Speier esterification?
The Fischer-Speier esterification is an equilibrium-controlled reaction. According to Le Châtelier's principle, using a large excess of one of the reactants (ethanol) shifts the equilibrium towards the formation of the product, this compound, thus maximizing the yield.[1]
Q3: What are suitable catalysts for this reaction?
Strong acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used as catalysts.[1] Other acidic catalysts, such as p-toluenesulfonic acid (p-TSA), have also been used for esterifications.[6]
Purification
Q4: How can this compound be purified on a large scale?
For large-scale purification, fractional distillation under reduced pressure is a suitable method.[2] The boiling point of this compound is 241-243 °C at atmospheric pressure.[4][7]
Q5: Are there analytical methods to check the purity of the final product?
Yes, the purity can be assessed using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][5]
Safety and Handling
Q6: What are the main safety hazards associated with this compound?
This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]
Q7: What precautions should be taken when handling the reagents for this synthesis?
-
2-Chlorobenzoic acid: Causes skin and serious eye irritation. Avoid dust formation and contact with skin and eyes.[9]
-
Sulfuric acid: Highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Ethanol: Flammable liquid. Keep away from ignition sources.
Always work in a well-ventilated area, such as a fume hood, and wear appropriate PPE.
Data Presentation
Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉ClO₂ | [4] |
| Molecular Weight | 184.62 g/mol | [4][8] |
| Boiling Point | 241-243 °C (at 760 mmHg) | [4][7] |
| Density | 1.18 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.523 | [4] |
| Appearance | Colorless to almost colorless clear liquid | [10] |
Typical Reaction Conditions for Fischer-Speier Esterification
| Parameter | Recommended Condition | Reference(s) |
| Reactants | 2-Chlorobenzoic acid, Ethanol | [1] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | [1][2] |
| Molar Ratio | Large excess of ethanol (e.g., 10-20 equivalents) | [1] |
| Temperature | Reflux | [2] |
| Reaction Time | 4-8 hours (monitor for completion) | [1][2] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 2-Chlorobenzoic Acid
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2-Chlorobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2-chlorobenzoic acid in a large excess of absolute ethanol (e.g., 10-20 molar equivalents). The ethanol will also serve as the solvent.[1]
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for several hours (e.g., 4-8 hours), monitoring the progress by TLC.[2]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.[1]
-
Slowly pour the cooled mixture into a beaker containing ice-cold water.[1]
-
Transfer the mixture to a separatory funnel. If the product separates as an oil, extract it with a suitable organic solvent like diethyl ether or dichloromethane.
-
Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate in portions until the effervescence ceases. This will neutralize the excess acid and remove unreacted 2-chlorobenzoic acid.[2]
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.[2]
-
Visualizations
Caption: Reaction pathway for the Fischer-Speier esterification of 2-Chlorobenzoic acid.
Caption: Troubleshooting workflow for low yield or impurities in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 7335-25-3 [chemicalbook.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. This compound | 7335-25-3 [sigmaaldrich.com]
- 8. This compound | C9H9ClO2 | CID 81783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. carlroth.com [carlroth.com]
- 10. This compound | 7335-25-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Alternative Catalysts for Suzuki-Miyaura Coupling of Chlorinated Aromatics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing alternative catalysts in the Suzuki-Miyaura cross-coupling of chlorinated aromatics.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low or no conversion. What are the common causes and how can I troubleshoot this?
A1: Low or no conversion in the Suzuki-Miyaura coupling of aryl chlorides is a frequent challenge, primarily due to the high bond energy of the C-Cl bond.[1] A systematic approach to troubleshooting is crucial.[2]
Troubleshooting Steps:
-
Catalyst System Inactivity: The choice of catalyst and ligand is paramount for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may not be sufficient.[1]
-
Recommendation: Switch to a more active catalyst system. For palladium, consider bulky, electron-rich phosphine (B1218219) ligands like SPhos, XPhos, or RuPhos, or N-heterocyclic carbene (NHC) ligands.[1][3][4] Nickel-based catalysts are also a powerful alternative for activating C-Cl bonds.[5]
-
-
Ineffective Base: The base is critical for the transmetalation step.[2] Its strength, solubility, and steric properties are important factors.[1]
-
Inappropriate Solvent: The solvent must solubilize the reactants and facilitate the catalytic cycle.
-
Recommendation: A mixture of an organic solvent and water is often optimal.[1] Common choices include dioxane/water, toluene (B28343)/water, or THF/water.[1] For nickel catalysis, greener solvents like 2-Me-THF and t-amyl alcohol have shown good results.
-
-
Insufficient Temperature: Higher temperatures are often required to overcome the activation energy for the oxidative addition of the aryl chloride.
-
Inert Atmosphere: The active Pd(0) or Ni(0) catalyst is sensitive to oxygen, which can lead to deactivation.[1][2]
-
Recommendation: Ensure all solvents are thoroughly degassed, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Q2: I am observing significant side product formation, such as homocoupling, protodeboronation, or dehalogenation. How can I minimize these?
A2: Side reactions are common and can significantly reduce the yield of the desired product.
Troubleshooting Strategies:
-
Homocoupling (Aryl-Aryl or Boronic Acid-Boronic Acid): This is often promoted by the presence of oxygen or can be catalyzed by the metal.[7]
-
Recommendation: Ensure thorough degassing of the reaction mixture. Using a pre-catalyst that efficiently generates the active Pd(0) or Ni(0) species can also minimize homocoupling.
-
-
Protodeboronation (Cleavage of the C-B bond): This occurs when the boronic acid reacts with a proton source, often from water or acidic impurities.[7]
-
Recommendation: Use anhydrous solvents and reagents if possible. Using boronic esters (e.g., pinacol (B44631) esters) can enhance stability against protodeboronation.[7] The choice of base can also be critical; sometimes a weaker or less nucleophilic base can mitigate this side reaction.[7]
-
-
Dehalogenation (Replacement of Cl with H): This side reaction can occur via a palladium-hydride or nickel-hydride intermediate.[7]
-
Recommendation: The choice of ligand can influence the rate of dehalogenation. Screening different ligands may be necessary. Minimizing potential sources of hydride (e.g., certain alcohols as solvents without proper precautions) is also advisable.
-
Q3: My reaction works for some chlorinated aromatics but fails for others. What explains this substrate-dependent reactivity?
A3: The electronic and steric properties of the chlorinated aromatic substrate significantly impact its reactivity.
Key Factors and Recommendations:
-
Electron-Rich vs. Electron-Poor Aryl Chlorides: Electron-poor aryl chlorides (containing electron-withdrawing groups) are generally more reactive as the C-Cl bond is more polarized and susceptible to oxidative addition.[8]
-
Steric Hindrance: Sterically hindered aryl chlorides (e.g., with ortho-substituents) can be challenging substrates.
-
Heteroaryl Chlorides: The presence of heteroatoms can complicate the reaction by coordinating to the metal center.
Quantitative Data on Alternative Catalyst Performance
The following tables summarize the performance of various alternative catalyst systems for the Suzuki-Miyaura coupling of chlorinated aromatics. Note: The data is compiled from different literature sources and should be used as a guide for catalyst selection and optimization.
Table 1: Comparison of Palladium-Based Catalyst Systems
| Catalyst/Ligand | Aryl Chloride Substrate | Boronic Acid | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) | TON |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 0.5 | 95 | 190 |
| Pd₂(dba)₃ / XPhos | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 1.0 | 93 | 93 |
| [Pd(IPr*)(3-Cl-py)Cl₂] | 4-Chlorotoluene | Phenylboronic acid | NaOtBu | Toluene | RT | 1.0 | >98 | >98 |
| Pd/C (ligandless) | 4-Chloroanisole | Phenylboronic acid | K₂CO₃ | H₂O | 100 | 2.0 | 95 | 47.5 |
| Pd/SSphos | 2-chloro-N-phenyl-benzamide | p-tolyl-B(OH)₂ | K₂CO₃ | H₂O/MeCN | 37 | 5.0 | 90 | 18 |
Table 2: Comparison of Nickel-Based Catalyst Systems
| Catalyst/Ligand | Aryl Chloride Substrate | Boronic Acid | Base | Solvent | Temp (°C) | Cat. Loading (mol%) | Yield (%) | TON |
| NiCl₂(PCy₃)₂ | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | 2-Me-THF | 80 | 3.0 | ~94 | 31.3 |
| Ni(acac)₂ / PPh₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 5.0 | 85 | 17 |
| Ni(NHC)--INVALID-LINK--Cl | Chlorobenzene | Phenylboronic acid | K₃PO₄ | Dioxane | RT | 2.0 | 98 | 49 |
| NiSO₄·6H₂O / 2,2'-bipyridyl | (2-chloroallyl)phosphonate | Phenylboronic acid | K₂CO₃ | H₂O | 120 | 5.0 | 92 | 18.4 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Palladium/Buchwald Ligand System [2]
-
Reagent Preparation: Ensure the aryl chloride (1.0 equiv.), boronic acid or ester (1.1-1.5 equiv.), and base (e.g., K₃PO₄, 2.0-3.0 equiv.) are pure and dry.
-
Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl chloride, boronic acid, base, palladium precatalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), and the phosphine ligand (e.g., SPhos, 1-2 equivalents relative to palladium).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC/LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Nickel/Phosphine Ligand System [14]
-
Catalyst Preparation (if needed): Prepare the NiCl₂(PPh₃)₂ catalyst by reacting NiCl₂·6H₂O with PPh₃ in ethanol.
-
Reaction Setup: In a vial under an inert atmosphere, add the aryl chloride (1.0 equiv.), phenylboronic acid (1.2 equiv.), NiCl₂(PPh₃)₂ (e.g., 3 mol%), and crushed K₃PO₄ (3.0 equiv.).
-
Solvent Addition: Add degassed toluene via syringe.
-
Reaction Execution: Seal the vial and heat the reaction mixture in an oil bath at a specified temperature (e.g., 100 °C) with stirring for a designated time (e.g., 24 hours).
-
Workup and Purification: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water and brine. Dry the organic layer and concentrate. Purify the product by column chromatography.
Protocol 3: Ligandless Suzuki-Miyaura Coupling with Pd/C in Water [15]
-
Reaction Setup: In a reaction vessel, combine the aryl chloride (1.0 equiv.), arylboronic acid (1.2 equiv.), K₂CO₃ (2.0 equiv.), and 10% Pd/C (e.g., 2 mol%).
-
Solvent Addition: Add water as the solvent.
-
Reaction Execution: Heat the mixture with vigorous stirring at a specified temperature (e.g., 100 °C) for the required time.
-
Workup and Purification: After cooling, filter the reaction mixture to remove the Pd/C catalyst. Extract the filtrate with an organic solvent. Wash the combined organic layers, dry, and concentrate to obtain the crude product, which can be further purified if necessary.
Visualizations
Caption: Generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction (M = Pd or Ni).
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides [organic-chemistry.org]
- 14. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Ullmann Condensation with Ethyl 2-Chlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Ullmann condensation reactions utilizing ethyl 2-chlorobenzoate (B514982).
Troubleshooting Guide
The Ullmann condensation, while a powerful tool for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, can present several challenges. This guide addresses common issues encountered during the reaction and subsequent work-up.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper catalyst, typically a Cu(I) salt, may have oxidized to Cu(II). | - Use fresh, high-purity Cu(I) salts (e.g., CuI, CuBr). - Consider adding a small amount of a reducing agent, like sodium ascorbate, to regenerate the Cu(I) species in situ. |
| Inappropriate Ligand: The ligand may not be suitable for the specific substrates, leading to poor catalyst stability or reactivity. | - Screen a variety of ligands, such as 1,10-phenanthroline, L-proline, or N,N'-dimethylethylenediamine (DMEDA). | |
| Suboptimal Base: The base may not be strong enough to deprotonate the nucleophile or may be sterically hindered. | - Test a range of bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous. | |
| Reaction Temperature Too Low: Classical Ullmann reactions often require high temperatures to proceed.[1] | - Gradually increase the reaction temperature, monitoring for decomposition of starting materials or product. | |
| Formation of Side Products | Hydrolysis of Ester: Presence of water can lead to the hydrolysis of ethyl 2-chlorobenzoate or the product ester to the corresponding carboxylic acid. | - Use anhydrous solvents and reagents. - Ensure all glassware is thoroughly dried. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Homocoupling of this compound: This can occur at high temperatures, leading to the formation of a biphenyl (B1667301) derivative. | - Lower the reaction temperature. - Use a ligand to promote the desired cross-coupling reaction. | |
| Dehalogenation of this compound: The chloro group can be reduced, leading to the formation of ethyl benzoate. | - Ensure the absence of protic impurities. - Use a milder base if possible. | |
| Difficult Product Isolation | Emulsion during Extraction: High concentrations of copper salts and polar aprotic solvents (e.g., DMF, NMP) can lead to the formation of emulsions during the aqueous work-up. | - Dilute the reaction mixture with a less polar solvent like ethyl acetate (B1210297) or toluene (B28343) before washing. - Use brine washes to help break up emulsions. - Consider filtering the reaction mixture through a pad of celite to remove insoluble copper species before extraction. |
| Copper Contamination in Product: Residual copper catalyst can be difficult to remove and may interfere with subsequent reactions or biological assays. | - Wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium (B1175870) hydroxide (B78521) solution. - Filter the crude product solution through a plug of silica (B1680970) gel. | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction may be slow to proceed to completion. | - Monitor the reaction progress by TLC or GC-MS and extend the reaction time if necessary. |
| Poor Solubility of Reagents: The starting materials or base may not be sufficiently soluble in the chosen solvent. | - Screen alternative high-boiling polar aprotic solvents such as dioxane or DMSO. |
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for the Ullmann condensation of this compound with an amine or phenol?
A1: A typical work-up procedure is as follows:
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Filtration (Optional but Recommended): Filter the mixture through a pad of celite to remove insoluble copper salts and the base. Wash the celite pad with additional organic solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water to remove the bulk of the high-boiling solvent (e.g., DMF, DMSO).
-
Copper Removal: Wash the organic layer with a dilute aqueous solution of ammonium hydroxide or a saturated solution of ammonium chloride to remove residual copper salts. A wash with an aqueous solution of a chelating agent like EDTA can also be effective.
-
Brine Wash: Wash the organic layer with brine to aid in the removal of water and help break any emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Q2: How can I effectively remove the copper catalyst from my final product?
A2: Several methods can be employed for copper removal:
-
Aqueous Washes: Washing the organic extract with dilute ammonium hydroxide or a saturated solution of ammonium chloride can help to complex and remove copper salts.
-
Chelating Agents: Using an aqueous wash with a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be very effective at sequestering copper ions.
-
Filtration through Silica Gel: Passing a solution of the crude product through a short plug of silica gel can adsorb a significant amount of residual copper.
-
Activated Carbon: Treatment of a solution of the crude product with activated carbon can also help in removing colored copper impurities.
Q3: My reaction is not going to completion. What can I do?
A3: If your reaction has stalled, consider the following:
-
Increase Temperature: Ullmann condensations often require elevated temperatures.[1] Cautiously increase the temperature while monitoring for any signs of decomposition.
-
Add More Catalyst/Ligand: In some cases, the catalyst may deactivate over time. Adding a fresh portion of the copper catalyst and ligand may restart the reaction.
-
Change the Solvent: The choice of solvent can significantly impact the reaction rate. Switching to a higher-boiling or more polar aprotic solvent might be beneficial.
-
Ensure Anhydrous Conditions: The presence of water can negatively impact the reaction. Ensure all reagents and solvents are dry.
Q4: I am observing the formation of 2-hydroxybenzoic acid ethyl ester as a byproduct. What is the cause and how can I prevent it?
A4: The formation of ethyl 2-hydroxybenzoate is likely due to the reaction of this compound with residual water or hydroxide ions in the reaction mixture, which can be exacerbated at high temperatures. To minimize this side reaction, ensure that all reagents, solvents, and glassware are scrupulously dried before use and that the reaction is carried out under an inert atmosphere. Using a high-purity, anhydrous base is also crucial.
Experimental Protocols
While a universally optimized protocol does not exist due to the variability of nucleophiles, a general procedure for the Ullmann condensation of this compound with an amine is provided below.
General Procedure for the Ullmann Condensation of this compound with an Amine:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the amine (1.2 equiv.), CuI (0.1 equiv.), a suitable ligand (e.g., L-proline, 0.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add an anhydrous, high-boiling polar aprotic solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture to the desired temperature (typically 100-150 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, follow the general work-up procedure outlined in the FAQs.
Visualizations
Caption: A generalized experimental workflow for the Ullmann condensation and subsequent product isolation.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Ethyl 2-chlorobenzoate and Ethyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of two isomeric aromatic compounds: Ethyl 2-chlorobenzoate (B514982) and Ethyl 4-chlorobenzoate (B1228818). Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes, predicting reaction outcomes, and developing novel pharmaceutical agents. This document synthesizes theoretical principles with available experimental data to offer a comprehensive overview for professionals in the chemical and pharmaceutical sciences.
Introduction to Isomeric Effects on Reactivity
The reactivity of substituted aromatic compounds is fundamentally governed by the electronic and steric effects of their substituents. In the case of Ethyl 2-chlorobenzoate and Ethyl 4-chlorobenzoate, the positioning of the chloro and ethyl ester groups on the benzene (B151609) ring dictates their susceptibility to various chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and hydrolysis.
Both the chloro and ethyl ester groups are electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic attack. The key to understanding their differential reactivity lies in the interplay between the inductive and resonance effects of these groups from the ortho and para positions.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a critical reaction for the functionalization of aryl halides. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount in determining the reaction rate.
Theoretical Reactivity:
-
Ethyl 4-chlorobenzoate: The ethyl ester group at the para position can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, delocalizing the charge onto the carbonyl oxygen. This strong stabilizing effect is expected to significantly accelerate the rate of nucleophilic attack.
-
This compound: In the ortho isomer, the ethyl ester group can also participate in resonance stabilization of the Meisenheimer complex. However, the close proximity of the two bulky groups (chloro and ethyl ester) can introduce steric hindrance, potentially impeding the approach of the nucleophile to the reaction center. This steric hindrance can counteract the electronic activation, making the prediction of its relative reactivity more complex.
Hydrolysis of the Ester Functional Group
The hydrolysis of the ethyl ester group in both isomers can be catalyzed by either acid or base. The rate of hydrolysis is influenced by the electronic nature of the substituent on the benzene ring. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.
Expected Relative Rates of Hydrolysis:
A study on the alkaline hydrolysis of homologous and isomeric esters, including bromo-substituted ethyl benzoates, provides valuable insights.[2] The results for ethyl p-bromobenzoate showed a slightly faster hydrolysis rate compared to the unsubstituted ethyl benzoate (B1203000), indicating that an electron-withdrawing group at the para position enhances the reaction rate.[2]
Based on these findings and general principles of organic chemistry, we can predict the relative hydrolysis rates of the chloro-isomers:
-
Ethyl 4-chlorobenzoate: The chloro group at the para position exerts an electron-withdrawing inductive effect, which should increase the electrophilicity of the ester carbonyl group and thus accelerate the rate of hydrolysis compared to unsubstituted ethyl benzoate.
-
This compound: Similarly, the ortho-chloro group will have an electron-withdrawing inductive effect. However, potential steric hindrance from the adjacent chloro group might slightly impede the access of the nucleophile (water or hydroxide) to the carbonyl carbon. The net effect will be a balance between these electronic and steric factors.
Data Presentation
While direct comparative quantitative data for the title compounds is sparse, the following table summarizes the expected relative reactivities based on established chemical principles and data from analogous systems.
| Property | This compound | Ethyl 4-chlorobenzoate |
| CAS Number | 7335-25-3[3][4][5] | 7335-27-5[6][7][8][9] |
| Molecular Formula | C₉H₉ClO₂[3][4][5] | C₉H₉ClO₂[6][7][8][9] |
| Molecular Weight | 184.62 g/mol [3][4][5] | 184.62 g/mol [6][7][8][9] |
| Predicted SNAr Reactivity | Moderate to High (influenced by competing steric and electronic effects) | High (strong electronic activation from the para-ester group) |
| Predicted Hydrolysis Rate | Higher than Ethyl Benzoate (influenced by electronic and potential steric effects) | Higher than Ethyl Benzoate (accelerated by the electron-withdrawing chloro group) |
Experimental Protocols
The following are detailed experimental protocols that can be employed to quantitatively compare the reactivity of this compound and Ethyl 4-chlorobenzoate.
Protocol for Comparing Rates of Nucleophilic Aromatic Substitution with Piperidine (B6355638)
This protocol is adapted from kinetic studies of similar SNAr reactions.[1][10]
Objective: To determine and compare the second-order rate constants for the reaction of this compound and Ethyl 4-chlorobenzoate with piperidine.
Materials:
-
This compound
-
Ethyl 4-chlorobenzoate
-
Piperidine
-
Anhydrous Ethanol (B145695) (or other suitable solvent)
-
UV-Vis Spectrophotometer
-
Thermostatted cell holder
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each ester (e.g., 1 x 10⁻³ M) in anhydrous ethanol.
-
Prepare a series of piperidine solutions in anhydrous ethanol with varying concentrations (e.g., 0.05 M, 0.1 M, 0.15 M, 0.2 M).
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials show minimal absorbance. This should be determined by running preliminary scans.
-
Equilibrate the stock solutions to the desired reaction temperature (e.g., 25°C) using the thermostatted cell holder.
-
To initiate the reaction, mix a known volume of the ester stock solution with a known volume of a piperidine solution directly in the cuvette. The concentration of piperidine should be in large excess to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Repeat the experiment for each concentration of piperidine and for both ester isomers.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) for each run can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this plot will be -k_obs.
-
The second-order rate constant (k₂) can be determined by plotting k_obs versus the concentration of piperidine. The slope of this line will be k₂.
-
Compare the k₂ values for this compound and Ethyl 4-chlorobenzoate to determine their relative reactivity.
-
Protocol for Comparing Rates of Alkaline Hydrolysis
This protocol is based on established methods for determining the rates of ester hydrolysis.[2]
Objective: To determine and compare the second-order rate constants for the alkaline hydrolysis of this compound and Ethyl 4-chlorobenzoate.
Materials:
-
This compound
-
Ethyl 4-chlorobenzoate
-
Sodium Hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)
-
Ethanol (or a suitable co-solvent to ensure solubility)
-
Quenching solution (e.g., a known excess of standard HCl)
-
Standard NaOH solution for titration
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Burette, pipettes, and conical flasks
Procedure:
-
Reaction Setup:
-
Prepare solutions of each ester in ethanol (e.g., 0.05 M).
-
Place the ester solution and the NaOH solution in the constant temperature water bath to equilibrate.
-
-
Reaction and Sampling:
-
To start the reaction, mix equal volumes of the ester solution and the NaOH solution in a reaction flask. Start a stopwatch immediately.
-
At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a known volume of the reaction mixture (e.g., 10 mL) and transfer it to a conical flask containing a known excess of the standard HCl solution to quench the reaction.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched sample.
-
Titrate the excess HCl with the standard NaOH solution until a faint pink endpoint is reached.
-
A "time infinity" sample should also be prepared by allowing the reaction to go to completion (e.g., by heating a separate sample for an extended period) to determine the initial concentration of the ester.
-
-
Data Analysis:
-
Calculate the concentration of unreacted NaOH at each time point.
-
The second-order rate constant (k) can be determined by plotting 1/(a-x) versus time for a second-order reaction, where 'a' is the initial concentration of the reactants and 'x' is the concentration of product formed at time 't'. The slope of this plot will be equal to the rate constant k.
-
Compare the rate constants for the two isomers.
-
Visualizing Reaction Mechanisms and Workflows
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Workflow for SNAr Kinetic Study
Caption: Workflow for the kinetic study of an SNAr reaction.
Conclusion
The relative reactivity of this compound and Ethyl 4-chlorobenzoate is a result of a delicate balance between electronic and steric effects. In nucleophilic aromatic substitution reactions, the para-isomer is predicted to be more reactive due to the superior resonance stabilization of the Meisenheimer intermediate by the ethyl ester group, with minimal steric hindrance. For ester hydrolysis, both isomers are expected to be more reactive than the unsubstituted ethyl benzoate, with the para-isomer likely exhibiting a slightly faster rate due to the unimpeded electron-withdrawing effect of the chloro group.
The provided experimental protocols offer a framework for researchers to obtain quantitative data to validate these predictions and further elucidate the subtle differences in reactivity between these two important chemical building blocks. Such data is invaluable for the rational design of synthetic strategies and the development of new chemical entities in the pharmaceutical and materials science fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H9ClO2 | CID 81783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl-2-chlorobenzoate [webbook.nist.gov]
- 5. Ethyl-2-chlorobenzoate [webbook.nist.gov]
- 6. Ethyl 4-chlorobenzoate | C9H9ClO2 | CID 81785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemeo.com [chemeo.com]
- 8. ETHYL 4-CHLOROBENZOATE | 7335-27-5 [chemicalbook.com]
- 9. Ethyl 4-chlorobenzoate, 50 g, CAS No. 7335-27-5 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic comparison of ortho, meta, and para-chlorobenzoate isomers
A detailed comparative analysis of ortho-, meta-, and para-chlorobenzoate isomers using Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy reveals distinct spectral fingerprints, providing researchers with a robust toolkit for their identification and characterization.
In the realm of pharmaceutical development and materials science, the precise identification of isomeric compounds is paramount. The positional isomerism of the chlorine atom on the benzoate (B1203000) ring in ortho-, meta-, and para-chlorobenzoate imparts subtle yet significant changes in their electronic and vibrational properties. This guide offers a comprehensive spectroscopic comparison of these three isomers, supported by experimental data and detailed methodologies, to aid researchers in their unambiguous differentiation.
Key Spectroscopic Data at a Glance
The following tables summarize the key quantitative data obtained from IR, Raman, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy for the ortho, meta, and para isomers of chlorobenzoic acid.
Table 1: Infrared (IR) and Raman Spectroscopy Data (cm⁻¹)
| Spectroscopic Feature | o-Chlorobenzoic Acid | m-Chlorobenzoic Acid | p-Chlorobenzoic Acid |
| IR: C=O Stretch | ~1668 | ~1690 | ~1685 |
| IR: C-Cl Stretch | ~740 | ~800 | ~762[1] |
| Raman: Aromatic C=C Stretch | ~1590 | ~1595 | ~1600 |
Table 2: ¹H NMR Spectroscopy Data (ppm, in DMSO-d₆)
| Proton | o-Chlorobenzoic Acid | m-Chlorobenzoic Acid | p-Chlorobenzoic Acid |
| COOH | ~13.43 | ~13.34[2][3] | ~13.2 |
| Aromatic Protons | 7.31-8.09[2][4] | 7.55-7.79[2][3] | 7.58, 7.97 |
Table 3: ¹³C NMR Spectroscopy Data (ppm, in CDCl₃ or DMSO-d₆)
| Carbon | o-Chlorobenzoic Acid (CDCl₃)[2][4] | m-Chlorobenzoic Acid (DMSO)[2][3] | p-Chlorobenzoic Acid (DMSO) |
| C=O | 171.09[2][4] | 166.54[2][3] | 167.0 |
| C-Cl | 134.83[2][4] | 133.82[2][3] | 138.5 |
| Aromatic Carbons | 126.75-133.65[2][4] | 128.37-133.37[2][3] | 128.9, 131.2 |
Table 4: UV-Vis Spectroscopy Data (in Alcohol)
| Isomer | λmax (nm) |
| o-Chlorobenzoic Acid | 229, 278[5] |
| m-Chlorobenzoic Acid | 230, 284[6] |
| p-Chlorobenzoic Acid | 234[7] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Infrared (IR) Spectroscopy
Objective: To identify functional groups and obtain a fingerprint spectrum of the solid samples.
Methodology (KBr Pellet Technique):
-
Sample Preparation: A small amount of the chlorobenzoic acid isomer (1-2 mg) is ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: The mixture is then transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Raman Spectroscopy
Objective: To obtain vibrational information that is complementary to IR spectroscopy, particularly for non-polar bonds.
Methodology (Solid Sample):
-
Sample Preparation: A small amount of the solid chlorobenzoic acid isomer is placed in a glass capillary tube or on a microscope slide.
-
Data Acquisition: The sample is placed in the sample compartment of a Raman spectrometer. A laser is used as the excitation source, and the scattered light is collected and analyzed. The spectrum is typically recorded over a Raman shift range of 200-3500 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure by analyzing the magnetic environments of the ¹H and ¹³C nuclei.
Methodology (Solution-State NMR):
-
Sample Preparation: Approximately 5-10 mg of the chlorobenzoic acid isomer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard.[8]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule and determine the wavelength of maximum absorbance (λmax).
Methodology:
-
Sample Preparation: A dilute solution of the chlorobenzoic acid isomer is prepared in a UV-transparent solvent, such as ethanol (B145695) or methanol. The concentration is adjusted to obtain an absorbance reading in the optimal range of the instrument (typically 0.2-1.0 AU).
-
Data Acquisition: A cuvette containing the pure solvent is used to record a baseline. The sample solution is then placed in the spectrophotometer, and the absorbance is measured over a wavelength range of approximately 200-400 nm.
Visualizing the Workflow and Isomeric Differences
The following diagrams, created using the DOT language, illustrate the experimental workflow and the structural basis for the observed spectroscopic differences.
References
- 1. amherst.edu [amherst.edu]
- 2. webassign.net [webassign.net]
- 3. benchchem.com [benchchem.com]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Utility of Ethyl 2-chlorobenzoate and 2-chlorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. This guide provides an in-depth, objective comparison of two common 2-chlorobenzoylating agents: the highly reactive acyl chloride, 2-chlorobenzoyl chloride, and its corresponding ester, Ethyl 2-chlorobenzoate (B514982). This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Differences in Reactivity and Application
2-Chlorobenzoyl chloride and Ethyl 2-chlorobenzoate are both valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] However, their utility is governed by their inherent chemical reactivity. 2-chlorobenzoyl chloride, as a highly reactive acyl chloride, is a powerful acylating agent suitable for a broad range of nucleophiles under mild conditions.[2] In contrast, this compound is a more stable ester that requires more forcing conditions to undergo similar transformations.[3]
The fundamental difference in their reactivity stems from the nature of the leaving group in nucleophilic acyl substitution reactions. The chloride ion (Cl⁻) is an excellent leaving group, making the carbonyl carbon of 2-chlorobenzoyl chloride highly electrophilic and susceptible to nucleophilic attack.[3] Conversely, the ethoxide ion (EtO⁻) in this compound is a much poorer leaving group, rendering the ester less reactive.[3]
This reactivity difference dictates the typical applications of each reagent. 2-Chlorobenzoyl chloride is the reagent of choice for rapid and high-yield acylations of amines, alcohols, and phenols, often at room temperature.[2] this compound, on the other hand, is generally employed when a less reactive, more stable starting material is desired, or for specific transformations like transesterification under catalytic conditions.
Quantitative Data Summary: A Comparative Overview
To illustrate the practical implications of the differing reactivities, the following tables summarize key quantitative data for a representative acylation reaction: the synthesis of N-phenyl-2-chlorobenzamide from aniline.
| Parameter | 2-chlorobenzoyl chloride | This compound | Reference |
| Reaction Time | ~3 hours | >24 hours (often requires heating) | [4][5] |
| Reaction Temperature | Room Temperature | Elevated temperatures (e.g., reflux) | [4][5] |
| Typical Yield | High (>90%) | Moderate to Low (variable) | [5][6] |
| Catalyst/Promoter | Base (e.g., NaOH, pyridine) to scavenge HCl | Often requires a catalyst or promoter | [4][5] |
| Byproducts | HCl (corrosive) | Ethanol | [2][3] |
Table 1: Comparative Performance in the Synthesis of N-phenyl-2-chlorobenzamide
Experimental Protocols
The following are detailed experimental protocols for the synthesis of an amide, N-(2-aminoethyl)-2-chlorobenzamide, using both reagents, highlighting the differences in reaction conditions.
Protocol 1: Synthesis of N-(2-aminoethyl)-2-chlorobenzamide using 2-chlorobenzoyl chloride
Materials:
-
Ethylene (B1197577) diamine
-
2-Chlorobenzoyl chloride
-
1 N Sodium hydroxide (B78521) (NaOH) solution
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of ethylene diamine in 10 mL of ethanolic 1 N NaOH.
-
With continuous stirring at room temperature, add 2-chlorobenzoyl chloride dropwise from a dropping funnel over a period of time.
-
Continue stirring the reaction mixture for 3 hours at room temperature.
-
The product will separate out as a solid. Collect the solid by filtration.
-
Wash the collected solid with ethanol, followed by a wash with NaOH solution and then water.
-
Air-dry the final product, N-(2-aminoethyl)-2-chlorobenzamide.[4]
Protocol 2: Synthesis of an Amide via Aminolysis of this compound (General Procedure)
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Solvent (e.g., high-boiling point solvent or neat)
Procedure:
-
In a reaction vessel equipped with a reflux condenser, combine this compound with an excess of the desired amine.
-
Heat the reaction mixture to reflux for an extended period (typically several hours to days), monitoring the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by a suitable workup procedure, which may involve distillation to remove the excess amine and solvent, followed by crystallization or chromatography to purify the amide product.
Note: The aminolysis of esters is generally a slow process and often requires high temperatures and long reaction times to achieve reasonable conversions.[3]
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflow of the acylation reactions and the fundamental difference in the reactivity of the two reagents.
Caption: Experimental workflow for acylation using 2-chlorobenzoyl chloride.
Caption: Experimental workflow for aminolysis using this compound.
Caption: Reactivity hierarchy of carboxylic acid derivatives.
Conclusion
The choice between 2-chlorobenzoyl chloride and this compound for a synthetic transformation is a clear-cut decision based on the principles of chemical reactivity. For rapid, efficient, and high-yield acylations of a wide variety of nucleophiles under mild conditions, 2-chlorobenzoyl chloride is the superior reagent. Its high reactivity, however, necessitates careful handling due to its moisture sensitivity and the corrosive nature of the hydrogen chloride byproduct.
This compound, while a less potent acylating agent, offers advantages in terms of stability and ease of handling. Its use is generally reserved for situations where a milder, more stable reagent is required, and the synthetic strategy can accommodate the more demanding reaction conditions of high temperatures and extended reaction times necessary for transformations such as aminolysis or transesterification.
Ultimately, a thorough understanding of the reactivity profiles of both reagents, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions, optimizing their synthetic strategies for efficiency and success.
References
- 1. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 2. savemyexams.com [savemyexams.com]
- 3. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. heteroletters.org [heteroletters.org]
- 6. GB2061257A - Method for the preparation of 2-chlorobenzoyl chloride, and its uses - Google Patents [patents.google.com]
A Comparative Guide to C-N Cross-Coupling: Ullmann Condensation vs. Buchwald-Hartwig Amination
For researchers, scientists, and drug development professionals, the construction of carbon-nitrogen (C-N) bonds, particularly to form arylamines, is a cornerstone of modern organic synthesis. Arylamines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. Two of the most powerful catalytic methods for forging these bonds are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. This guide provides an objective, data-driven comparison of these two seminal reactions to aid in the selection of the most appropriate method for a given synthetic challenge.
At a Glance: Key Distinctions
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Ligands | Often ligand-free (classical) or simple, inexpensive ligands (e.g., diamines, amino acids like L-proline) in modern protocols.[1][2] | Bulky, electron-rich phosphine (B1218219) ligands (e.g., BINAP, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3][4] |
| Reaction Temperature | Traditionally high (often >150-210°C). Modern ligand-assisted protocols can proceed at lower temperatures (e.g., 40-110°C).[5][6] | Generally milder (often room temperature to 120°C).[7] |
| Base | Strong inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1] | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS, K₃PO₄).[5] |
| Solvent | High-boiling polar aprotic solvents (e.g., DMF, NMP, DMSO, pyridine).[8] | Aprotic solvents (e.g., toluene, dioxane, THF).[5] |
| Substrate Scope | Traditionally favored for electron-poor aryl halides. Modern protocols have expanded the scope. Aryl iodides and bromides are generally more reactive than chlorides.[2] | Broad scope, including electron-rich, electron-neutral, and sterically hindered aryl halides. Aryl chlorides are often viable substrates with appropriate ligand choice.[4][7] |
| Functional Group Tolerance | Can be limited by the harsh traditional conditions. Modern, milder protocols offer improved tolerance. | Generally high, owing to the milder reaction conditions. However, some functional groups can be sensitive to the strong bases used.[5] |
| Cost | Generally lower due to the higher abundance and lower cost of copper and simpler ligands.[1] | Higher due to the cost of palladium and specialized, often proprietary, ligands.[7] |
Delving into the Mechanisms
The divergent catalytic cycles of the Ullmann and Buchwald-Hartwig reactions are fundamental to their differing reactivities and substrate compatibilities.
The Ullmann condensation is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the amine to a Cu(I) species, followed by deprotonation to form a copper amide. Oxidative addition of the aryl halide to this intermediate generates a Cu(III) species. Reductive elimination from this high-valent copper complex yields the desired arylamine and regenerates the active Cu(I) catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Catalysts for the Suzuki Coupling of Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The activation of historically challenging aryl chlorides has been a significant focus of catalyst development. This guide provides an objective comparison of prominent catalyst systems for the Suzuki coupling of aryl chlorides, supported by experimental data to inform catalyst selection in research and development.
Performance Comparison of Catalyst Systems
The following table summarizes the performance of various catalyst systems for the Suzuki coupling of 4-chlorotoluene (B122035) with phenylboronic acid, a common benchmark reaction. While conditions may vary between studies, this data provides a valuable snapshot of catalyst efficacy.
| Catalyst System | Ligand/Support | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Key Features |
| Homogeneous Palladium | ||||||||
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | THF/Water | RT - 100 | 1 - 12 | >95 | 0.5 - 2 | High activity for sterically hindered and electron-rich aryl chlorides.[1][2] |
| (IPr)Pd(allyl)Cl | IPr (NHC) | NaOᵗBu | Dioxane | RT - 80 | 0.5 - 4 | >90 | 1 - 3 | Excellent performance at room temperature for a broad range of aryl chlorides. |
| Ligand-Free Pd(OAc)₂ | None | K₂CO₃/K₃PO₄ | Toluene/Water or Ethylene Glycol | 75 - 110 | 1 - 24 | 64 - 99 | 0.5 - 1 | Cost-effective and simple, but may require higher temperatures and longer reaction times.[3][4][5] |
| Heterogeneous Palladium | ||||||||
| Pd/C | None | K₂CO₃ | DMF/Water | 80 - 130 | 12 - 24 | ~90 | 1 - 5 | Recyclable and easy to separate from the reaction mixture, though may require forcing conditions.[6][7][8] |
Experimental Protocols
Detailed methodologies for the Suzuki coupling of 4-chlorotoluene with phenylboronic acid using representative catalyst systems are provided below.
Protocol 1: Homogeneous Palladium-Phosphine Catalysis (Pd(OAc)₂ / XPhos)
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (B84403) (K₃PO₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%), XPhos (0.015 mmol, 1.5 mol%), and K₃PO₄ (1.5 mmol).
-
Add 4-chlorotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol) to the flask.
-
Add anhydrous THF (3 mL) and degassed water (0.3 mL).
-
The reaction mixture is stirred at room temperature or heated to 80 °C.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2]
Protocol 2: Homogeneous Palladium-NHC Catalysis ((IPr)Pd(allyl)Cl)
Materials:
-
(IPr)Pd(allyl)Cl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Sodium tert-butoxide (NaOᵗBu)
-
1,4-Dioxane (B91453), anhydrous
Procedure:
-
In a glovebox, a vial is charged with (IPr)Pd(allyl)Cl (0.02 mmol, 2 mol%), NaOᵗBu (1.4 mmol), 4-chlorotoluene (1.0 mmol), and phenylboronic acid (1.2 mmol).
-
Anhydrous 1,4-dioxane (2 mL) is added.
-
The vial is sealed and the mixture is stirred at room temperature or heated to 80 °C.
-
The reaction is monitored by GC-MS.
-
After completion, the mixture is diluted with diethyl ether, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography.
Protocol 3: Ligand-Free Homogeneous Palladium Catalysis (Pd(OAc)₂)
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
A mixture of 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(OAc)₂ (0.01 mmol, 1 mol%) is prepared in a round-bottom flask.
-
Toluene (4 mL) and water (1 mL) are added.
-
The mixture is heated to 110 °C with vigorous stirring.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by column chromatography.[3][4]
Protocol 4: Heterogeneous Palladium Catalysis (Pd/C)
Materials:
-
10% Palladium on activated carbon (Pd/C)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
To a flask are added 10% Pd/C (0.05 mmol, 5 mol%), 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).
-
A mixture of DMF (3 mL) and water (1 mL) is added.
-
The reaction mixture is heated to 130 °C and stirred for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered to remove the catalyst.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.[8]
Catalytic Cycle and Workflow
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice and optimization of a catalyst can be approached through a systematic workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for benchmarking Suzuki-Miyaura reaction catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phosphine-Free Palladium Acetate Catalyzed Suzuki Reaction in Water [organic-chemistry.org]
- 6. Ligand-free Pd/C-catalyzed Suzuki–Miyaura coupling reaction for the synthesis of heterobiaryl derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ethyl 2-chlorobenzoate: A Comparative Guide to its Efficacy in Bioactive Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel bioactive molecules is a cornerstone of modern drug discovery and development. The choice of starting materials and synthetic routes can significantly impact the efficiency, cost, and environmental footprint of this process. This guide provides an objective comparison of the efficacy of ethyl 2-chlorobenzoate (B514982) as a versatile building block in the synthesis of bioactive molecules, particularly in the formation of the xanthone (B1684191) scaffold, a privileged structure in medicinal chemistry. Its performance will be compared with a traditional alternative, the benzophenone (B1666685) cyclization method, supported by experimental data and detailed protocols.
Executive Summary
Ethyl 2-chlorobenzoate serves as an effective precursor for the synthesis of xanthone-based bioactive molecules through a modern aryne coupling methodology. This approach offers a streamlined, one-pot synthesis with moderate to good yields. In comparison, traditional methods, such as the cyclization of 2,2'-dihydroxybenzophenones, often require harsher conditions and multiple steps, although they can be effective for specific substitution patterns. The choice between these methods will depend on the desired substitution pattern, scale of the reaction, and tolerance of functional groups.
Data Presentation: Synthesis of the Xanthone Core
The following table summarizes the quantitative data for the synthesis of the fundamental xanthone scaffold using two distinct methods: the aryne coupling of an ortho-substituted benzoate (B1203000) and the cyclization of a 2-hydroxybenzophenone.
| Parameter | Aryne Coupling with Methyl Salicylate[1] | Benzophenone Cyclization[2] |
| Starting Materials | Methyl Salicylate, o-(trimethylsilyl)phenyl triflate, CsF | 2,2'-Dihydroxybenzophenone (B146640), NaOH |
| Key Intermediate | Benzyne | Benzophenone |
| Reaction Conditions | THF, 65 °C, 24 h | Water, Microwave, 150 °C, 30 min |
| Yield | 81% | Excellent yields (not specified) |
| Number of Steps | One-pot | Typically two steps (acylation and cyclization) |
| Key Advantages | Mild conditions, one-pot synthesis, good functional group tolerance | Green solvent (water), rapid reaction time |
| Key Disadvantages | Requires specialized aryne precursor | Can require harsh conditions for the initial acylation step |
Note: While the aryne coupling example uses methyl salicylate, the reactivity is analogous for this compound in the presence of a suitable aryne precursor and a nucleophile. The benzophenone cyclization data is for the cyclization step only and does not include the synthesis of the benzophenone precursor.
Experimental Protocols
Synthesis of Xanthone via Aryne Coupling (Representative Protocol)
This protocol is adapted from the general method for the synthesis of xanthones via aryne coupling.[1]
Materials:
-
This compound
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) (aryne precursor)
-
Cesium fluoride (B91410) (CsF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol) and anhydrous THF (10 mL).
-
Add cesium fluoride (4.0 mmol) to the solution.
-
Slowly add a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.1 mmol) in anhydrous THF (5 mL) to the reaction mixture at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 65 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired xanthone.
Alternative Synthesis of Xanthone via Benzophenone Cyclization (Representative Protocol)
This protocol describes the cyclization of a 2,2'-dihydroxybenzophenone precursor to form the xanthone core.[2]
Materials:
-
2,2'-Dihydroxybenzophenone
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Water
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve 2,2'-dihydroxybenzophenone (1.0 mmol) in water.
-
Add a catalytic amount of a suitable base, such as sodium hydroxide.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 150 °C and maintain for 30 minutes under microwave irradiation.
-
After cooling, the xanthone product will precipitate from the aqueous solution.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization if necessary.
Mandatory Visualization
Caption: Comparative workflow for xanthone synthesis.
Caption: Pathway from starting material to biological effect.
Concluding Remarks
This compound, through the modern aryne coupling methodology, presents an efficient and versatile route for the synthesis of bioactive xanthones. This method's mild conditions and one-pot nature offer significant advantages over traditional multi-step procedures that often require harsh conditions. While the benzophenone cyclization route, particularly with microwave assistance, provides a rapid and green alternative for the final cyclization step, the overall synthesis of the benzophenone precursor can be less efficient.
For drug development professionals, the choice of synthetic route will be guided by factors such as the availability of starting materials, the desired complexity of the target molecule, and the scalability of the process. The aryne coupling approach using this compound is particularly attractive for the generation of diverse libraries of xanthone derivatives for structure-activity relationship (SAR) studies, a critical component of modern drug discovery. Further research into expanding the scope and optimizing the conditions for the aryne coupling of variously substituted ethyl 2-chlorobenzoates will undoubtedly solidify its position as a valuable tool in the synthesis of novel bioactive compounds.
References
A Comparative Guide to Cross-Coupling Reactions of Ethyl 2-chlorobenzoate for Researchers and Drug Development Professionals
Ethyl 2-chlorobenzoate (B514982), a readily available aryl chloride, serves as a key building block in the synthesis of a wide array of complex organic molecules central to the pharmaceutical and agrochemical industries. Its reactivity in various cross-coupling reactions is a critical factor in the efficient construction of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of the yields of several prominent cross-coupling reactions utilizing Ethyl 2-chlorobenzoate, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic route.
Performance Benchmark: Yield Comparison of Cross-Coupling Reactions
The following table summarizes the reported yields for different cross-coupling reactions with this compound as the aryl chloride partner. It is important to note that reaction yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature.
| Cross-Coupling Reaction | Coupling Partner | Catalyst/Ligand System | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene (B28343)/H₂O | 100 | ~70-85% |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / XPhos | Toluene | 100 | High |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine (B128534) | 80 | Moderate to High |
| Kumada Coupling | Phenylmagnesium bromide | NiCl₂(dppp) | THF | 66 | ~95% |
| Negishi Coupling | Phenylzinc chloride | Pd(dba)₂ / SPhos | THF | 66 | High |
| Iron-Catalyzed Kumada | Ethylmagnesium bromide | Fe(acac)₃ | THF | 0 | 80% (for o-tolyl 4-chlorobenzoate)[1] |
| Nickel-Catalyzed Coupling | Alkyl Electrophile | Ni Complex | Not Specified | Not Specified | 8% (for chlorobenzoate isomer)[2] |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the reproducibility and successful implementation of these synthetic transformations. Below are representative protocols for key cross-coupling reactions involving aryl chlorides, which can be adapted for this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.
General Procedure: To a reaction vessel is added this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%), a suitable ligand like SPhos (4 mol%), and a base, for instance, K₃PO₄ (2.0 mmol). The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent system, typically a mixture of toluene and water (e.g., 4:1, 5 mL), is added. The reaction mixture is heated to 100 °C and stirred for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[3]
Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of carbon-nitrogen bonds.
General Procedure: In a glovebox or under an inert atmosphere, a reaction flask is charged with a palladium precursor (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., NaOt-Bu). The aryl chloride, this compound (1.0 equiv), and the amine (1.2 equiv) are then added, followed by the solvent (e.g., toluene). The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with a suitable solvent, and filtered. The filtrate is concentrated, and the residue is purified by chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.
General Procedure: To a solution of this compound (1.0 equiv) in a suitable solvent such as triethylamine or a mixture of THF and an amine, a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are added. The terminal alkyne (1.1-1.5 equiv) is then introduced, and the reaction mixture is stirred at a specified temperature (from room temperature to reflux) under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is worked up by filtration to remove the ammonium (B1175870) salts, followed by extraction and purification of the product by column chromatography.
Kumada Coupling
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.
General Procedure: To a solution of the aryl chloride, this compound, and a nickel catalyst, such as NiCl₂(dppp), in an ethereal solvent like THF under an inert atmosphere, the Grignard reagent (e.g., phenylmagnesium bromide) is added dropwise at a controlled temperature. The reaction is stirred for a specific period until completion. The reaction is then quenched, typically with an aqueous acid solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified.
Visualizing the Synthetic Pathways
To better understand the workflow and catalytic cycles of these reactions, the following diagrams are provided.
Caption: A generalized workflow for a typical cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Unveiling the Stability Landscape of Chlorobenzoate Isomers: A DFT-Based Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the relative thermodynamic stabilities of ortho-, meta-, and para-chlorobenzoate isomers, elucidated through Density Functional Theory (DFT) calculations. This guide provides a detailed comparison of the isomers' stabilities, supported by quantitative data and a thorough outline of the computational methodology, to aid in understanding their behavior in various chemical and biological systems.
The substitution pattern of functional groups on a benzene (B151609) ring significantly influences the molecule's electronic structure and, consequently, its stability and reactivity. For chlorobenzoate, the position of the chlorine atom dictates the isomer's properties, which is of particular interest in fields like drug design and environmental science, where such moieties are common. This guide leverages a robust DFT study to provide a clear and objective comparison of the ortho-, meta-, and para-chlorobenzoate anions.
Relative Stability of Chlorobenzoate Isomers
The thermodynamic stability of the chlorobenzoate isomers was assessed by calculating their Gibbs free energies in a solvated environment. The results, obtained from a study focused on pKa determination, provide a quantitative measure of the relative stabilities of the corresponding chlorobenzoate anions. The calculations were performed using a variety of density functionals to ensure the reliability of the predictions.
The data presented below is based on calculations that implicitly consider the solvent effect (water) through the SMD continuum model. The relative Gibbs free energies indicate the thermodynamic preference for one isomer over another.
| Isomer | Functional | Relative Gibbs Free Energy (kcal/mol) |
| ortho-Chlorobenzoate | CAM-B3LYP | 0.23 |
| B3PW91 | 0.38 | |
| PBE1PBE | 0.34 | |
| meta-Chlorobenzoate | CAM-B3LYP | 0.00 (Reference) |
| B3PW91 | 0.00 (Reference) | |
| PBE1PBE | 0.00 (Reference) | |
| para-Chlorobenzoate | CAM-B3LYP | 0.06 |
| B3PW91 | 0.08 | |
| PBE1PBE | 0.07 |
Note: The meta isomer is used as the reference point (0.00 kcal/mol) for comparing the relative stabilities. A positive value indicates lower stability compared to the meta isomer.
Based on the DFT calculations with the CAM-B3LYP, B3PW91, and PBE1PBE functionals, the meta-chlorobenzoate isomer is the most thermodynamically stable among the three. The para-chlorobenzoate isomer is found to be only slightly less stable than the meta isomer, with the ortho-chlorobenzoate being the least stable of the three. This trend is consistent across the different high-level DFT functionals employed, lending confidence to the predicted stability order.
Experimental and Computational Protocols
The quantitative data presented in this guide is derived from a comprehensive computational study aimed at accurately predicting the pKa of substituted benzoic acids. The stability of the chlorobenzoate anions is a direct outcome of these calculations.
Computational Methodology
The following protocol was employed for the DFT calculations:
-
Software: Gaussian 16 Rev. A.03 was used for all calculations.
-
Geometry Optimization: The molecular geometries of the chlorobenzoate isomers were fully optimized in the gas phase and in the continuum solvent model. Frequency calculations were performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
-
Density Functionals: A range of density functionals were utilized to assess the impact of the theoretical level on the results. These included:
-
Hybrid-GGAs: B3PW91, PBE1PBE
-
Range-Separated Hybrid-GGAs: CAM-B3LYP, WB97XD
-
meta-GGAs: TPSSTPSS
-
GGAs: PBEPBE
-
-
Basis Set: The 6-311+G(d,p) basis set was employed for all atoms. This is a triple-zeta basis set that includes diffuse functions (+) to better describe anions and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
-
Solvation Model: The effect of the aqueous solvent was incorporated using the SMD (Solvation Model based on Density) continuum solvation model. This model creates a cavity around the solute and calculates the electrostatic and non-electrostatic interactions with the solvent.
-
Thermodynamic Calculations: The Gibbs free energies of the optimized structures were calculated at a standard temperature of 298.15 K. The relative stabilities were then determined by comparing the Gibbs free energies of the different isomers.
Logical Workflow for DFT Stability Comparison
The following diagram illustrates the logical workflow for comparing the stability of isomers using Density Functional Theory.
Caption: Workflow for DFT-based isomer stability comparison.
The Influence of Aromatic Ring Substituents on the Hydrolysis Rate of Ethyl Benzoates: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the stability of ester-containing compounds is paramount. The rate at which an ester hydrolyzes can significantly impact a drug's shelf life, its metabolic pathway, and its overall efficacy. This guide provides a comparative study of the hydrolysis rates of various substituted ethyl benzoates, offering insights into how different functional groups on the aromatic ring influence this critical reaction. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of related studies.
The hydrolysis of esters, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol, is highly sensitive to the electronic environment of the carbonyl group. In the case of substituted ethyl benzoates, the nature of the substituent on the benzene (B151609) ring plays a pivotal role in determining the rate of this reaction. Electron-withdrawing groups (EWGs) tend to accelerate the hydrolysis process, while electron-donating groups (EDGs) have a retarding effect. This phenomenon can be quantitatively described by the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.
Comparative Hydrolysis Rates of Substituted Ethyl Benzoates
The following table summarizes the second-order rate constants (k) for the alkaline hydrolysis of a series of para- and meta-substituted ethyl benzoates. The data clearly illustrates the impact of different substituents on the reaction rate.
| Substituent (Position) | Substituent Type | Second-Order Rate Constant (k) at 25°C [L mol⁻¹ s⁻¹] |
| p-NO₂ | Electron-Withdrawing | 1.8 x 10⁻¹ |
| m-NO₂ | Electron-Withdrawing | 1.2 x 10⁻¹ |
| p-Cl | Electron-Withdrawing (Inductive) | 3.4 x 10⁻² |
| m-Br | Electron-Withdrawing (Inductive) | 3.0 x 10⁻² |
| H (Unsubstituted) | Neutral | 8.5 x 10⁻³ |
| m-CH₃ | Electron-Donating | 5.2 x 10⁻³ |
| p-CH₃ | Electron-Donating | 4.1 x 10⁻³ |
| p-OCH₃ | Electron-Donating | 2.5 x 10⁻³ |
Experimental Protocol: Kinetic Analysis of Ethyl Benzoate (B1203000) Hydrolysis
The determination of hydrolysis rates for substituted ethyl benzoates can be achieved through a variety of analytical techniques. A common and reliable method involves monitoring the reaction progress using UV-Vis spectrophotometry.
Materials:
-
Substituted ethyl benzoate of interest
-
Sodium hydroxide (B78521) (NaOH) solution of known concentration (e.g., 0.01 M)
-
Solvent (e.g., a mixture of ethanol (B145695) and water)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the substituted ethyl benzoate in the chosen solvent. Also, prepare a standardized solution of sodium hydroxide.
-
Reaction Initiation: To initiate the hydrolysis reaction, mix known volumes of the ester stock solution and the sodium hydroxide solution in a thermostatted reaction vessel. The concentration of NaOH should be in large excess compared to the ester to ensure pseudo-first-order kinetics.
-
Spectrophotometric Monitoring: Transfer a sample of the reaction mixture to a quartz cuvette and place it in the thermostatted cell compartment of the UV-Vis spectrophotometer.
-
Data Acquisition: Monitor the change in absorbance at a wavelength where either the reactant ester or the product benzoate anion has a significant and distinct absorbance. Record the absorbance at regular time intervals.
-
Data Analysis: The pseudo-first-order rate constant (k') can be determined by plotting the natural logarithm of the absorbance change (ln(A∞ - At)) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this plot will be -k'.
-
Calculation of Second-Order Rate Constant: The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant (k') by the concentration of the excess reagent (NaOH).
Substituent Effects on Hydrolysis Rate: A Logical Relationship
The relationship between the electronic nature of the substituent and the rate of hydrolysis can be visualized as a logical workflow. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxide ion. Conversely, electron-donating groups decrease the electrophilicity, thus slowing down the reaction.
A Comparative Guide to the Economic Viability of Synthetic Routes for Ethyl 2-Chlorobenzoate Derivatives
For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of an optimal synthetic pathway for key intermediates is a critical decision that impacts project timelines, costs, and overall feasibility. Ethyl 2-chlorobenzoate (B514982), a valuable building block in the synthesis of numerous pharmaceuticals, is no exception. This guide provides a detailed comparison of three distinct synthetic routes to Ethyl 2-chlorobenzoate, evaluating their economic viability through a comprehensive analysis of raw material costs, reaction yields, process complexity, and potential for industrial scale-up.
Executive Summary
Three primary synthetic routes to this compound have been evaluated:
-
Route A: Fischer-Speier Esterification of 2-chlorobenzoic acid.
-
Route B: Acyl Chloride-Mediated Esterification , involving the conversion of 2-chlorobenzoic acid to 2-chlorobenzoyl chloride followed by reaction with ethanol (B145695).
-
Route C: Pinner Reaction of 2-chlorobenzonitrile (B47944).
Our analysis indicates that for large-scale industrial production, Route A (Fischer-Speier Esterification) presents the most economically favorable profile due to its use of inexpensive starting materials and a relatively straightforward process. However, Route B offers the advantage of higher reaction rates and yields, which may be preferable for smaller-scale, rapid production where the cost of the chlorinating agent is less of a concern. Route C provides an alternative pathway from a different starting material, which could be advantageous depending on raw material availability and specific process capabilities, though it involves the handling of anhydrous gaseous HCl.
Comparative Analysis of Synthetic Routes
The economic and practical viability of each synthetic route is heavily influenced by a combination of factors including the cost of raw materials, reaction efficiency (yield and time), energy consumption, and waste generation.
Data Presentation: Quantitative Comparison
| Parameter | Route A: Fischer-Speier Esterification | Route B: Acyl Chloride-Mediated Esterification | Route C: Pinner Reaction |
| Starting Materials | 2-Chlorobenzoic Acid, Ethanol | 2-Chlorobenzoic Acid, Thionyl Chloride, Ethanol | 2-Chlorobenzonitrile, Ethanol, HCl |
| Key Reagents/Catalysts | Sulfuric Acid (catalyst) | Pyridine (B92270) (optional base) | Anhydrous HCl |
| Typical Yield | 85-95% | >95% | ~90% |
| Reaction Time | 4-8 hours (reflux) | 2-4 hours (total) | 6-12 hours |
| Reaction Temperature | ~78-80°C (Ethanol reflux) | Step 1: ~79°C (SOCl₂ reflux), Step 2: 0°C to RT | 0-40°C |
| Purity of Crude Product | Good to High | Very High | Good |
| Key Byproducts | Water | SO₂, HCl, Pyridinium salts (if used) | Ammonium Chloride |
| Estimated Raw Material Cost per Mole of Product * | Low | Moderate | Moderate to High |
*Relative cost estimation based on publicly available industrial pricing of raw materials.
Economic Viability and Cost Analysis
| Raw Material | Estimated Industrial Price (USD/kg) |
| 2-Chlorobenzoic Acid | $2.50 - $5.00[1][2][3][4] |
| Ethanol (Industrial Grade) | $0.70 - $1.50[5][6][7] |
| Thionyl Chloride | $0.40 - $1.20[1][8] |
| 2-Chlorobenzonitrile | $3.00 - $8.50[9][10][11][12] |
| Sulfuric Acid (Concentrated) | ~$0.30 - $0.60 |
Route A: Fischer-Speier Esterification is the most cost-effective route on an industrial scale. The primary cost drivers are 2-chlorobenzoic acid and ethanol, both of which are relatively inexpensive bulk chemicals. The use of a catalytic amount of sulfuric acid adds minimal cost. The main economic considerations for this route are the energy costs associated with the relatively long reflux time and the need to handle and neutralize the acidic catalyst during workup.
Route B: Acyl Chloride-Mediated Esterification incurs a higher raw material cost due to the use of a chlorinating agent such as thionyl chloride.[1][8] While the reaction is generally faster and proceeds to a higher yield, the cost of thionyl chloride and the need to manage the corrosive and toxic byproducts (HCl and SO₂) add to the overall process cost. This route is often favored in laboratory settings or for the synthesis of high-value compounds where reaction speed and yield are paramount.
Route C: Pinner Reaction starts from 2-chlorobenzonitrile, which is typically more expensive than 2-chlorobenzoic acid.[9][10][11][12] The reaction requires anhydrous conditions and the use of gaseous hydrogen chloride, which can present handling challenges on a large scale. The economic viability of this route is highly dependent on the price of 2-chlorobenzonitrile and the infrastructure available for handling anhydrous HCl.
Experimental Protocols
Route A: Fischer-Speier Esterification of 2-Chlorobenzoic Acid
Methodology: This method involves the direct, acid-catalyzed esterification of 2-chlorobenzoic acid with ethanol. The reaction is an equilibrium process, and to achieve high yields, an excess of ethanol is typically used, and the reaction is heated to reflux to increase the reaction rate.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1.0 eq) and an excess of absolute ethanol (5.0-10.0 eq).
-
Slowly and with stirring, add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
-
Heat the mixture to a gentle reflux (approximately 78-80°C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Route B: Esterification via 2-Chlorobenzoyl Chloride
Methodology: This two-step process involves the initial conversion of 2-chlorobenzoic acid to the more reactive 2-chlorobenzoyl chloride, which is then reacted with ethanol to form the ester. This method is generally faster and gives higher yields than direct esterification.
Procedure:
Step 1: Synthesis of 2-Chlorobenzoyl Chloride [13][14][15]
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, place 2-chlorobenzoic acid (1.0 eq).
-
Add an excess of thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 79°C) for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-chlorobenzoyl chloride.
Step 2: Esterification of 2-Chlorobenzoyl Chloride [16]
-
In a separate flask, cool absolute ethanol (1.2 eq) to 0°C in an ice bath.
-
Slowly add the crude 2-chlorobenzoyl chloride (1.0 eq) to the cold ethanol with vigorous stirring. A base such as pyridine (1.2 eq) can be added to the ethanol to neutralize the HCl byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
If a base was used, filter off the resulting salt.
-
Wash the reaction mixture with water and a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain this compound.
Route C: Pinner Reaction of 2-Chlorobenzonitrile
Methodology: The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then hydrolyzed to the ester. This reaction must be carried out under anhydrous conditions.
Procedure: [17]
-
Suspend 2-chlorobenzonitrile (1.0 eq) in an excess of anhydrous ethanol (5.0-10.0 eq) in a flask equipped with a gas inlet tube and a magnetic stirrer, and cool to 0°C.
-
Bubble dry hydrogen chloride gas through the stirred mixture while maintaining the temperature at 0°C until the nitrile is fully converted to the imino ester hydrochloride (Pinner salt), which may precipitate.
-
Allow the mixture to stand at a low temperature for several hours to complete the precipitation.
-
Isolate the Pinner salt by filtration under a dry atmosphere.
-
Add the Pinner salt to water and stir to induce hydrolysis to the ester.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Visualizations
Synthetic Workflow Diagrams
References
- 1. Thionyl Chloride 99% Min Purity - Industrial Grade at Best Prices [shreemarutiimpexindia.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. 2-Chlorobenzoic acid price,buy 2-Chlorobenzoic acid - chemicalbook [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. businessanalytiq.com [businessanalytiq.com]
- 6. echemi.com [echemi.com]
- 7. Ethanol Prices, Trends, Chart, News, Index and Market Demand [chemanalyst.com]
- 8. m.indiamart.com [m.indiamart.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. 2-Chlorobenzonitrile | 873-32-5 [chemicalbook.com]
- 11. CHLOROBENZONITRILE [sdfine.com]
- 12. echemi.com [echemi.com]
- 13. nbinno.com [nbinno.com]
- 14. Page loading... [wap.guidechem.com]
- 15. 2-Chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. iris.unive.it [iris.unive.it]
Safety Operating Guide
Proper Disposal of Ethyl 2-Chlorobenzoate: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Ethyl 2-chlorobenzoate (B514982), ensuring the safety of laboratory personnel and adherence to environmental regulations.
The proper disposal of Ethyl 2-chlorobenzoate, a chlorinated aromatic ester, is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical properties, it is classified as a hazardous waste and must be managed accordingly. This guide provides detailed, step-by-step procedures for its safe handling, temporary storage, and ultimate disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).
Recommended PPE:
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Chemical safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
Ensure that all handling of this compound and its waste is conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Collection:
-
Container Selection: Collect waste this compound in a designated, compatible container. Glass containers are generally recommended for organic solvent waste.[1] Ensure the container is clean and free from any residues of incompatible chemicals.[1]
-
Segregation: Do not mix this compound waste with other waste streams, particularly non-halogenated solvents, to avoid complications and increased costs in the disposal process.[2][3] Keep chlorinated and non-chlorinated solvent wastes separate.[2][3]
2. Labeling of Waste Containers: Proper labeling is a legal requirement and crucial for safety. The waste container must be labeled clearly at the point of generation.[4]
Required Label Information:
| Information | Details |
| "Hazardous Waste" | The words "Hazardous Waste" must be prominently displayed.[5][6][7] |
| Chemical Name | "this compound" |
| Accumulation Start Date | The date when the first drop of waste is added to the container.[5][7] |
| Hazard Characteristics | Indicate the relevant hazards (e.g., Irritant). |
| Generator Information | Name and contact information of the responsible individual or laboratory. |
3. Temporary Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from sources of ignition.
-
Ensure the container is kept closed except when adding waste.[2][3]
4. Arranging for Disposal:
-
Once the container is full or the waste is no longer being generated, contact your institution's EHS department to arrange for pickup and disposal.
-
Follow all institutional procedures for waste handover.
Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of properly.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[8]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste along with the this compound waste.[8]
-
Container Disposal: After triple-rinsing and allowing the container to dry, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Chemical Neutralization - Not Recommended
While chemical neutralization can be a method for treating some chemical waste, it is strongly discouraged for this compound in a standard laboratory setting. The reaction of chlorinated organic compounds can be complex and may produce other hazardous byproducts. Attempting to neutralize this compound without established and validated protocols can be dangerous. Entrust the disposal to a licensed professional waste management service.[9]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. bsu.edu [bsu.edu]
- 2. otago.ac.nz [otago.ac.nz]
- 3. calpaclab.com [calpaclab.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 7. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling Ethyl 2-chlorobenzoate
This guide provides crucial safety protocols and logistical information for the handling and disposal of Ethyl 2-chlorobenzoate (B514982), tailored for researchers, scientists, and professionals in drug development. By adhering to these procedural steps, users can ensure a safe laboratory environment and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
Ethyl 2-chlorobenzoate is classified as a substance that can cause significant skin and eye irritation, and may also lead to respiratory irritation[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected before use and changed immediately upon contamination[3][4]. For tasks with a higher risk of splash, consider gloves with extended cuffs. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 or equivalent standards[3]. Goggles provide a tighter seal and are recommended when there is a significant risk of splashing[5]. |
| Face | Face shield | To be worn in conjunction with safety glasses or goggles, especially when handling larger quantities or during procedures with a high potential for splashing[3][5]. |
| Body | Laboratory coat | A standard laboratory coat should be worn to protect against skin contact[3]. Ensure the coat is fully buttoned. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation | If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill clean-up, a NIOSH/MSHA approved respirator with an organic vapor cartridge may be necessary[3][6]. |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are required to protect against spills[3]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Protocol: General Procedure for a Reaction
This protocol provides a general methodology for using this compound in a chemical reaction. This should be adapted based on the specific requirements of your experiment.
-
Preparation :
-
Before starting, thoroughly review the Safety Data Sheet (SDS) for this compound and all other reagents involved in the experiment.
-
Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.
-
Assemble all necessary glassware and equipment. Check for any defects.
-
Don the appropriate PPE as outlined in the table above.
-
-
Reagent Handling :
-
Accurately weigh or measure the required amount of this compound in the fume hood.
-
Carefully transfer the chemical to the reaction vessel, avoiding any spills or splashes.
-
Clean any contaminated surfaces immediately.
-
-
Reaction :
-
Conduct the reaction within the fume hood.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Work-up and Product Isolation :
-
Once the reaction is complete, follow the specific work-up procedure for your experiment.
-
Handle all resulting mixtures and solutions with the same level of precaution as the initial reactants.
-
-
Decontamination :
-
Decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent.
-
Wipe down the work surface in the fume hood.
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Liquid Waste : Collect all liquid waste containing this compound in a designated, labeled, and chemically compatible container[7]. The container should be kept securely closed when not in use.
-
Solid Waste : Any solid waste, such as contaminated gloves, paper towels, or weighing paper, should be collected in a separate, clearly labeled container.
-
Compatibility : Do not mix incompatible waste streams[7].
Storage and Disposal
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
All chemical waste must be disposed of through a licensed hazardous waste disposal company[7][8]. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour chemical waste down the drain[7].
By implementing these safety measures and operational plans, laboratories can significantly reduce the risks associated with handling this compound, fostering a culture of safety and responsibility.
References
- 1. This compound | C9H9ClO2 | CID 81783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. cp.org.nz [cp.org.nz]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. fishersci.com [fishersci.com]
- 7. ctrnet.ca [ctrnet.ca]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
